Nek2-IN-6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C33H33F3N6O4S |
|---|---|
Peso molecular |
666.7 g/mol |
Nombre IUPAC |
tert-butyl 3-[[4-[3-[5-carbamoyl-4-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophen-2-yl]imidazo[1,2-a]pyridin-7-yl]pyrazol-1-yl]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C33H33F3N6O4S/c1-19(23-7-5-6-8-24(23)33(34,35)36)45-26-12-27(47-29(26)30(37)43)25-14-38-28-11-21(9-10-42(25)28)22-13-39-41(18-22)17-20-15-40(16-20)31(44)46-32(2,3)4/h5-14,18-20H,15-17H2,1-4H3,(H2,37,43) |
Clave InChI |
BIBPJUJXXFJYPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CC6CN(C6)C(=O)OC(C)(C)C)C(=O)N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Nek2-IN-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nek2-IN-6 is a potent inhibitor of the NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation and mitotic progression. Overexpression of Nek2 is frequently observed in various human cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Introduction to Nek2 and Its Role in Cancer
The NIMA (Never in Mitosis Gene A)-related kinase family, of which Nek2 is a member, is essential for the proper execution of the cell cycle.[1][2] Nek2's primary functions are centered around the centrosome, the primary microtubule-organizing center in animal cells. Its kinase activity is tightly regulated, peaking during the S and G2 phases of the cell cycle.[3][4]
Key functions of Nek2 include:
-
Centrosome Separation: Nek2 is critical for the separation of duplicated centrosomes at the onset of mitosis, a prerequisite for the formation of a bipolar spindle.[5] It achieves this by phosphorylating and displacing proteins that form the linker holding the two centrosomes together, such as C-Nap1 and rootletin.
-
Spindle Assembly and Chromosome Segregation: Proper Nek2 function is necessary for the assembly of a functional mitotic spindle and for the accurate segregation of chromosomes to daughter cells.
-
Cell Cycle Progression: By controlling centrosome separation, Nek2 acts as a key regulator of the G2/M transition. Dysregulation of Nek2 activity can lead to mitotic arrest, chromosomal instability (CIN), and aneuploidy, which are hallmarks of cancer.
-
Apoptosis and Splicing Regulation: Recent studies have also implicated Nek2 in the regulation of apoptosis by modulating the alternative splicing of pro-apoptotic genes.
Given its pivotal role in cell division and its frequent overexpression in a wide range of malignancies, including breast, lung, and colorectal cancers, Nek2 has emerged as a promising target for anticancer drug development.
This compound: A Potent Nek2 Inhibitor
This compound (also referred to as Compound 28e in some literature) is a small molecule inhibitor belonging to the imidazo[1,2-a] pyridine class of compounds. It has demonstrated potent inhibitory activity against Nek2 and has been shown to suppress the proliferation of various cancer cell lines.
Biochemical and Cellular Activity
The inhibitory potency of this compound has been evaluated in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.
| Assay Type | Cell Line/Target | IC50 (µM) | Reference |
| Cell Proliferation | MGC-803 (Gastric) | 0.038 | |
| Cell Proliferation | HCT-116 (Colorectal) | 0.48 | |
| Cell Proliferation | Hep-3B (Hepatoma) | 1.25 | |
| Cell Proliferation | BEL-7402 (Hepatoma) | 10.44 |
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of Nek2. By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of Nek2 substrates, thereby disrupting the downstream signaling pathways that are dependent on Nek2 activity.
Disruption of Centrosome Separation and Mitotic Progression
By inhibiting Nek2, this compound prevents the phosphorylation of key centrosomal linker proteins. This leads to a failure of centrosome separation, resulting in the formation of monopolar or abnormal mitotic spindles. Cells treated with Nek2 inhibitors often exhibit a G2/M phase cell cycle arrest and may ultimately undergo mitotic catastrophe and apoptosis.
Induction of Apoptosis
Inhibition of Nek2 has been shown to induce apoptosis in cancer cells. This can be a direct consequence of mitotic catastrophe resulting from failed cell division. Additionally, Nek2 has been implicated in the regulation of alternative splicing of pro-apoptotic genes. By inhibiting Nek2, this compound may shift the splicing balance towards pro-apoptotic isoforms, further contributing to cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of Nek2 inhibitors like this compound.
In Vitro Nek2 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Nek2 kinase.
Principle: The assay measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by Nek2. A common method is the Kinase-Glo® Luminescent Kinase Assay.
Materials:
-
Recombinant human Nek2 kinase
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
This compound (or other test compounds)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in the assay buffer.
-
In a 384-well plate, add the diluted this compound, recombinant Nek2 kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth and viability of cancer cell lines.
Principle: The assay quantifies the number of viable cells after a period of treatment with the test compound. Common methods include the MTT assay or assays that measure ATP content (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT-116)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance.
-
For the CellTiter-Glo® assay, add the reagent to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent cell viability for each concentration of this compound and determine the IC50 value.
Cell Cycle Analysis
This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye (e.g., propidium iodide). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Materials:
-
Cancer cell lines
-
This compound
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat the cells with this compound or a vehicle control for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold ethanol.
-
Resuspend the fixed cells in PI staining solution and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
This compound is a potent and promising inhibitor of Nek2 kinase with demonstrated anti-proliferative activity in various cancer cell lines. Its mechanism of action, centered on the disruption of centrosome separation and mitotic progression, highlights the therapeutic potential of targeting Nek2 in oncology. Further research is warranted to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound. Additionally, exploring its potential in combination therapies, for instance with agents that also induce chromosomal instability, could lead to more effective cancer treatments. The development of more selective and potent Nek2 inhibitors based on the imidazo[1,2-a] pyridine scaffold of this compound represents a promising avenue for future drug discovery efforts.
References
- 1. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Nek2 by Small Molecules Affects Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
Nek2-IN-6: A Technical Guide to its Biological Activity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Never in Mitosis A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome separation, spindle formation, and the spindle assembly checkpoint.[1][2] Its expression is tightly regulated throughout the cell cycle, with levels peaking during the S and G2/M phases.[1][3] In a multitude of human cancers, Nek2 is aberrantly overexpressed, a condition linked to tumorigenesis, chromosomal instability, drug resistance, and poor patient prognosis.[1] The critical function of Nek2 in cancer cell proliferation and survival has positioned it as an attractive therapeutic target. This technical guide provides an in-depth overview of the biological activity of Nek2-IN-6, a potent inhibitor of Nek2, in cancer cells.
This compound: A Potent Inhibitor of Nek2
This compound is a small molecule inhibitor designed to target the kinase activity of Nek2. Its inhibitory action disrupts the downstream signaling pathways regulated by Nek2, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Quantitative Biological Activity of this compound
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce cell proliferation by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.038 |
| HCT-116 | Colorectal Carcinoma | 0.48 |
| Hep-3B | Hepatocellular Carcinoma | 1.25 |
| BEL-7402 | Hepatocellular Carcinoma | 10.44 |
Table 1: Anti-proliferative activity of this compound in various cancer cell lines after 72 hours of treatment.
Core Biological Activities and Underlying Mechanisms
Inhibition of Nek2 by compounds such as this compound elicits a cascade of cellular events that collectively contribute to its anti-cancer activity. These effects are primarily centered around the disruption of mitotic progression and the activation of apoptotic pathways.
Disruption of Centrosome Separation and Mitotic Arrest
Nek2 is a key regulator of centrosome separation at the onset of mitosis. It phosphorylates centrosomal proteins, such as C-Nap1 and rootletin, leading to the dissolution of the linker that holds the duplicated centrosomes together. Inhibition of Nek2 activity by this compound is expected to prevent this critical step, resulting in a failure of centrosome separation and the formation of abnormal mitotic spindles. This disruption activates the spindle assembly checkpoint, leading to a cell cycle arrest at the G2/M phase.
References
The Role of Nek2 Kinase in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the intricate regulation of the eukaryotic cell cycle. Its precise spatial and temporal activity is critical for the faithful segregation of chromosomes during mitosis. Dysregulation of Nek2 is frequently observed in various human cancers, leading to aneuploidy and promoting tumorigenesis. This technical guide provides an in-depth exploration of the multifaceted functions of Nek2 in cell cycle progression, its regulatory mechanisms, key substrates, and its emerging role as a therapeutic target in oncology. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.
Introduction to Nek2 Kinase
Nek2 is a member of the "Never in Mitosis A" (NIMA)-related kinase family, which is highly conserved across eukaryotes.[1] The human NEK2 gene is located on chromosome 1q32.2–q41 and is expressed as three splice variants: Nek2A, Nek2B, and Nek2C, with Nek2A being the most extensively studied isoform.[2] Structurally, Nek2 consists of a highly conserved N-terminal catalytic kinase domain and a C-terminal regulatory domain that mediates protein-protein interactions and subcellular localization.[2][3] Nek2 expression and activity are tightly regulated throughout the cell cycle, with levels peaking during the S and G2 phases and declining upon entry into mitosis.[4]
Core Functions of Nek2 in Cell Cycle Progression
Nek2's primary functions are centered around the regulation of centrosome dynamics and the spindle assembly checkpoint (SAC), ensuring the high fidelity of chromosome segregation.
Centrosome Separation and Bipolar Spindle Formation
During the G2 phase, the duplicated centrosomes are held together by a proteinaceous linker. For a bipolar spindle to form at the onset of mitosis, this linker must be dissolved in a process known as centrosome disjunction. Nek2 is a key initiator of this process.
At the G2/M transition, Nek2 is activated and phosphorylates core components of the centrosome linker, including C-Nap1 (also known as CEP250) and rootletin. This phosphorylation event leads to the disassembly of the linker, allowing the two centrosomes to separate and migrate to opposite poles of the cell, forming the foundation of the bipolar mitotic spindle. Overexpression of active Nek2 induces premature centrosome separation, while the expression of a kinase-dead Nek2 mutant or its depletion via siRNA inhibits this process, often resulting in monopolar spindles.
Spindle Assembly Checkpoint (SAC) Signaling
The SAC is a critical surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before the onset of anaphase. Nek2 plays a significant role in modulating the SAC by phosphorylating key checkpoint proteins.
Nek2 has been shown to interact with and phosphorylate Mad2 (Mitotic Arrest Deficient 2) and Cdc20 (Cell Division Cycle 20), two essential components of the SAC. The phosphorylation of these proteins by Nek2 is thought to enhance the ability of Mad2 to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the spindle microtubules.
Furthermore, Nek2 phosphorylates Hec1 (Highly Expressed in Cancer 1), a component of the Ndc80 kinetochore complex, at Serine 165. This phosphorylation is crucial for the recruitment of Mad1 and Mad2 to unattached kinetochores, a key step in the activation of the SAC.
Regulation of Microtubule Dynamics
Nek2 also contributes to the regulation of microtubule dynamics during mitosis. It phosphorylates the ninein-like protein (Nlp), which is involved in microtubule anchoring at the centrosome, promoting its removal upon mitotic entry. Additionally, Nek2 can phosphorylate and antagonize the microtubule-stabilizing activity of centrobin. By modulating the stability and organization of microtubules, Nek2 ensures the proper formation and function of the mitotic spindle.
Regulation of Nek2 Activity
The activity of Nek2 is tightly controlled by a network of other kinases and phosphatases, ensuring its functions are executed at the correct time and place within the cell.
Activation by Plk1
Polo-like kinase 1 (Plk1) is a master regulator of mitosis and a key activator of Nek2. During the G2/M transition, Plk1 phosphorylates MST2 (Mammalian STE20-like protein kinase 2), which is in a complex with Nek2 and the protein phosphatase 1 (PP1). This phosphorylation event prevents PP1 from binding to and dephosphorylating Nek2, thereby allowing Nek2 to undergo autophosphorylation and become fully active.
Inhibition by PP1
Protein phosphatase 1 (PP1) acts as a negative regulator of Nek2. During interphase, PP1 maintains Nek2 in an inactive state through dephosphorylation. The interaction between Nek2 and PP1 is mediated by a conserved KVHF motif in the C-terminal region of Nek2.
DNA Damage Response
In response to DNA damage, the cell cycle is arrested in G2 to allow for repair. This G2 checkpoint involves the inhibition of centrosome separation, a process mechanistically linked to the downregulation of Nek2. Both the levels and activity of Nek2 are reduced following DNA damage, preventing premature entry into mitosis with damaged DNA.
Nek2 Signaling Pathways
The diverse functions of Nek2 are mediated through its interaction with and phosphorylation of a growing list of substrates.
Centrosome Disjunction Pathway
Spindle Assembly Checkpoint Pathway
Quantitative Data Summary
| Parameter | Finding | Cell Type/System | Reference(s) |
| Nek2 Expression | 2-5 fold overexpression in various aggressive solid tumors. | Human cancer tissues | |
| Expression is low in G1, peaks in S and G2 phases. | HeLa cells | ||
| Nek2 Inhibition | IC50 of aminopyridine inhibitor (R)-21 against Nek2 is 0.12 µM. | In vitro kinase assay | |
| IC50 of Momelotinib for Nek2 is >1 µM. | In vitro kinase assay | ||
| Phenotypic Effects | Overexpression of Nek2 enhances Mad2-induced G2/M arrest. | 293T cells | |
| Nek2 knockdown by siRNA reduces kinetochore pS165 signal by >70%. | Human cells | ||
| Silencing of Nek2 blocks the cell cycle at the G0/G1 phase. | NSCLC cell lines (A549, H1299) |
Nek2 in Cancer and as a Therapeutic Target
Given its critical roles in cell cycle control, it is not surprising that aberrant Nek2 expression is linked to cancer. Overexpression of Nek2 is a common feature of many human malignancies, including breast, lung, colorectal, and pancreatic cancers, and often correlates with poor prognosis. Elevated Nek2 levels can lead to premature centrosome separation, chromosome instability (CIN), and aneuploidy, which are hallmarks of cancer.
The dependence of cancer cells on Nek2 for their proliferation and survival makes it an attractive target for anticancer drug development. Several small molecule inhibitors of Nek2 have been developed and have shown promising preclinical activity, inducing cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
In Vitro Nek2 Kinase Assay
This protocol is adapted from commercially available kinase assay kits.
Objective: To measure the kinase activity of recombinant Nek2 and to screen for potential inhibitors.
Materials:
-
Recombinant active Nek2 kinase
-
Nek2 substrate (e.g., a biotinylated peptide)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plate
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare the 2X kinase reaction buffer.
-
Prepare the ATP solution at the desired concentration in the kinase reaction buffer.
-
Prepare the Nek2 enzyme and substrate solutions in the kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, Nek2 enzyme, and substrate. If screening inhibitors, add the compounds at this step.
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the Nek2 kinase activity.
Immunoprecipitation of Nek2 and Interacting Proteins
Objective: To isolate Nek2 and its binding partners from cell lysates.
Materials:
-
Cells expressing endogenous or tagged Nek2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Nek2 antibody or anti-tag antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for SDS-PAGE and Western blotting
Procedure:
-
Culture and harvest cells.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add the Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against Nek2 and suspected interacting proteins.
Experimental Workflow for Evaluating a Nek2 Inhibitor
Conclusion
Nek2 kinase is a master regulator of mitotic progression, with indispensable roles in centrosome separation and the spindle assembly checkpoint. Its intricate regulation and diverse array of substrates underscore its importance in maintaining genomic stability. The frequent overexpression of Nek2 in cancer and its association with poor clinical outcomes have established it as a promising therapeutic target. Continued research into the fundamental biology of Nek2 and the development of potent and selective inhibitors will be crucial for translating our understanding of this key cell cycle kinase into novel and effective cancer therapies.
References
- 1. The NIMA-like kinase Nek2 is a key switch balancing cilia biogenesis and resorption in the development of left-right asymmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collab.its.virginia.edu [collab.its.virginia.edu]
- 4. Cell cycle regulation by the NEK family of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
Nek2-IN-6 structure-activity relationship (SAR) studies
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Nek2 Inhibitors
Introduction to Nek2 as a Therapeutic Target
Never in mitosis gene A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in processes related to the centrosome.[1][2][3] Its functions include the regulation of spindle pole organization and separation, accomplished through the phosphorylation of centrosomal proteins like C-Nap1 and rootletin.[1][4] Nek2 is also implicated in the spindle assembly checkpoint (SAC). Due to its elevated expression in various cancers and its role in promoting tumorigenesis and drug resistance, Nek2 has emerged as an attractive target for the development of novel anti-cancer therapeutics. The development of potent and selective Nek2 inhibitors is a key area of research aimed at disrupting the cell cycle of cancer cells and inducing apoptosis.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of various classes of Nek2 inhibitors. It details the quantitative data from these studies, outlines the experimental protocols used for their evaluation, and visualizes key biological pathways and experimental workflows.
Core Scaffolds and Structure-Activity Relationships
Several chemical scaffolds have been explored for the inhibition of Nek2, each with distinct SAR profiles. This section details the key findings for prominent inhibitor series.
Aminopyridine and Aminopyrazine-Based Inhibitors
A significant body of research has focused on aminopyridine and aminopyrazine scaffolds as ATP-competitive inhibitors of Nek2. These studies have revealed critical structural features that govern potency and selectivity.
A key finding in the development of these inhibitors was the non-linear nature of their SAR. High inhibitory potency was achieved when a basic piperidine moiety and a fully substituted benzyl ether were simultaneously present in the molecule. The removal of either of these groups led to a substantial decrease in activity. The transition from an aminopyrazine to an aminopyridine hinge-binding scaffold also resulted in a marked improvement in Nek2 inhibition.
Crystallographic studies have shown that these inhibitors bind to an unusual, inactive conformation of the Nek2 kinase. The aminopyridine (R)-21, a potent and selective inhibitor, was developed through structure-based design, combining key elements from previously discovered chemical series. The R-enantiomer was found to be more potent for Nek2 binding.
Table 1: SAR Data for Aminopyridine-Based Nek2 Inhibitors
| Compound | Nek2 IC50 (μM) | HeLa GI50 (μM) | MCF7 GI50 (μM) |
| rac-3 | 2.96 | 4.95 | 1.20 ± 0.23 |
| (R)-17j | 0.48 | 0.95 | 0.14 ± 0.06 |
| (S)-21 | 2.17 | 7.25 | 0.44 ± 0.13 |
| (R)-21 | 1.82 | 4.16 | 0.59 ± 0.06 |
| 17a | 0.12 | - | - |
| 17b | 0.21 | - | - |
Data sourced from a study on the design of potent and selective hybrid inhibitors of Nek2.
Spirocyclic Inhibitors
High-throughput virtual screening has identified novel spirocyclic compounds as potent Nek2 inhibitors. The lead compound, V8, demonstrated competitive inhibition with respect to ATP in a reversible manner.
SAR studies on this series highlighted the importance of a halogen-substituted phenyl ring on the imidazolinone scaffold and a spiropiperidine ring with a methanesulfonyl moiety for effective Nek2 inhibition. Truncated analogs lacking the bromophenyl ring or the methylsulfone group showed a significant loss of activity.
Table 2: SAR Data for Spirocyclic Nek2 Inhibitors
| Compound | Nek2 IC50 (μM) | Glide Score (kcal/mol) |
| V8 | 2.4 ± 0.2 | -8.4 to -6.5 |
| V0-1 | >33 | -6.2 to -3.8 |
| V0-2 | >33 | -6.2 to -3.8 |
| V0-3 | >33 | -6.2 to -3.8 |
Data from a study on the identification of a novel spirocyclic Nek2 inhibitor.
Purine-Based Inhibitors
Substituted purine derivatives have also been investigated as Nek2 inhibitors, leading to the discovery of both ATP-competitive and irreversible inhibitors. 6-Ethynylpurines were identified as potent irreversible inhibitors that act through covalent modification of a cysteine residue (Cys-22) in the active site of Nek2.
Initial hits in this series showed high in vitro potency but poor cellular activity, which was attributed to limited permeability. Subsequent structural modifications of the 2-arylamino side-chain led to the development of cell-permeable analogs with improved potency both in vitro and in vivo.
Table 3: SAR Data for Purine-Based Nek2 Inhibitors
| Compound | Nek2 IC50 (μM) |
| 147 | 0.14 |
| 177 | 0.062 ± 0.01 |
| 45 | 51.8 |
Data sourced from chemical and biological studies with Nek2 kinase inhibitors.
Other Inhibitor Scaffolds
Other chemical classes have been explored for Nek2 inhibition. A series of INH analogs, which target the Nek2/Hec1 interaction, were developed, with some compounds showing 6-8 fold more potent cell-killing activity than the initial lead. Viridin-like compounds, structurally similar to the PI3 kinase inhibitor wortmannin, were also identified as Nek2 inhibitors with greater potency than wortmannin itself. More recently, a pyrimidine scaffold has been identified, yielding potent and orally available inhibitors.
Experimental Protocols
The evaluation of Nek2 inhibitors involves a variety of biochemical and cell-based assays.
Nek2 Kinase Assay (Radiometric Proximity Assay)
This assay is used to measure the enzymatic activity of Nek2 and the inhibitory effect of test compounds.
-
Reaction Setup : The kinase reaction is typically performed in microtiter plates coated with a scintillant.
-
Components : The reaction mixture contains recombinant Nek2 enzyme, a suitable substrate (e.g., a peptide substrate), and radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation : The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for phosphorylation of the substrate.
-
Detection : The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter. The proximity of the radiolabeled product to the scintillant-coated plate generates a detectable signal.
-
Inhibitor Testing : Test compounds are pre-incubated with the Nek2 enzyme before the addition of ATP to determine their inhibitory activity. IC50 values are calculated from the dose-response curves.
Cell Viability and Growth Inhibition Assays
These assays assess the cytotoxic or cytostatic effects of Nek2 inhibitors on cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., HeLa, MCF7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is measured using various methods, such as the MTT assay, which measures mitochondrial activity, or by using reagents that measure ATP content (e.g., CellTiter-Glo).
-
Data Analysis : The results are used to generate dose-response curves and calculate GI50 (growth inhibition 50) or IC50 values.
Western Blot Analysis
Western blotting is used to determine the effect of inhibitors on Nek2 protein levels and the phosphorylation status of its downstream targets.
-
Cell Lysis : Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification : The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for Nek2, phosphorylated substrates (e.g., phospho-PP1-α), or loading controls (e.g., β-actin).
-
Detection : After incubation with a suitable secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
Visualizations
Nek2 Signaling Pathway in Mitosis
Caption: Nek2 signaling pathway in the regulation of centrosome separation and the spindle assembly checkpoint during mitosis.
General Experimental Workflow for SAR Studies
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of Nek2 inhibitors.
Logical Relationship of Key Pharmacophores for Aminopyridine Inhibitors
Caption: Logical relationship of key pharmacophores determining the high potency of aminopyridine-based Nek2 inhibitors.
Conclusion
The exploration of diverse chemical scaffolds has led to the identification of several classes of potent and selective Nek2 inhibitors. The SAR studies have been instrumental in elucidating the key structural requirements for effective inhibition. The aminopyridine, spirocyclic, and purine-based inhibitors represent promising starting points for the development of clinically viable anti-cancer agents targeting Nek2. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their therapeutic potential. The detailed experimental protocols and our understanding of the Nek2 signaling pathway provide a solid foundation for these ongoing drug discovery efforts.
References
- 1. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification by high-throughput screening of viridin analogs as biochemical and cell-based inhibitors of the cell cycle-regulated Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Nek2 Overexpression: A Hallmark of Diverse Human Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome separation and spindle formation.[1][2] Aberrant overexpression of Nek2 is a frequent observation across a wide spectrum of human cancers, where it is increasingly recognized as a key driver of tumorigenesis, tumor progression, and therapeutic resistance.[1][3] Elevated Nek2 levels are often associated with chromosomal instability, aneuploidy, and poor patient prognosis.[3] This technical guide provides a comprehensive overview of Nek2 overexpression in various tumor types, detailing the quantitative expression data, associated signaling pathways, and the experimental methodologies used for its detection and study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target Nek2 in oncology.
Quantitative Analysis of Nek2 Overexpression in Various Tumor Types
The upregulation of Nek2 has been documented at both the mRNA and protein levels in numerous cancer types. The following tables summarize the quantitative data on Nek2 overexpression from various studies, providing a comparative landscape of its prevalence and extent across different malignancies.
Table 1: Nek2 Overexpression in Breast Cancer
| Sample Type | Method | Finding | Reference |
| Breast Cancer Cell Lines (BT20, Hs578T, MCF7, T47D) | Quantitative Real-Time PCR | Activated Nek2 expression at the transcriptional level compared to normal human foreskin fibroblasts (HFF). | |
| Breast Cancer Cell Lines (MCF-7, MDA-MB-468) | Western Blot | 2- to 5-fold elevated Nek2 protein expression compared to non-cancerous cell lines. | |
| Breast Cancer Tissues | The Cancer Genome Atlas (TCGA) Data Analysis | Nek2 is the most frequently amplified and/or overexpressed mitotic kinase gene. mRNA levels are elevated in tumors compared to normal breast tissue. | |
| Breast Cancer Subtypes | TCGA Data Analysis | Higher Nek2 expression in basal and luminal B tumors compared to HER2 amplified or luminal A tumors. |
Table 2: Nek2 Overexpression in Colorectal Cancer (CRC)
| Sample Type | Method | Finding | Reference |
| Resected CRC Tissues | Immunohistochemistry (IHC) | Nek2 overexpression was present in 86.4% of cases. | |
| Colon Cancer Tissues | Western Blot | Nek2 protein expression was significantly higher in colon cancer tissues (0.950±0.068) compared to paracancerous (0.460±0.028) and normal tissues (0.310±0.036). | |
| Colon Cancer Tissues | Immunohistochemistry (IHC) | The overall positive expression rate of Nek2 was 93.33% in colon cancer tissues. | |
| CRC Tissues | GEPIA Database Analysis | Significantly increased expression of Nek2 in CRC tissues compared to normal tissues. |
Table 3: Nek2 Overexpression in Lung Cancer (NSCLC)
| Sample Type | Method | Finding | Reference |
| NSCLC Tissues (n=270) | Immunohistochemistry (IHC) | High levels of Nek2 expression were detected in 25.9% of NSCLC tissues. | |
| NSCLC Tissues | Immunohistochemistry (IHC) | Overexpression of Nek2 was more frequent in cases with high T and N stages. | |
| Lung Adenocarcinoma | Microarray | Overexpression is associated with inferior survival and tumor progression. |
Table 4: Nek2 Overexpression in Ovarian Cancer
| Sample Type | Method | Finding | Reference |
| Ovarian Cancer Tissues (n=759) | Oncomine Microarray Data | Nek2 was overexpressed 1.687- to 5.754-fold in ovarian cancer tissues compared to normal controls. | |
| Drug-Resistant Ovarian Cancer Cells | Microarray Data (GEO Profiles) | Upregulated Nek2 expression in drug-resistant cells compared to sensitive or parental cells. | |
| Ovarian Cancer Tissues | TCGA Data Analysis | Higher Nek2 gene expression compared to the normal group. |
Table 5: Nek2 Overexpression in Prostate Cancer
| Sample Type | Method | Finding | Reference |
| Prostate Cancer (PCa) Cells | Quantitative RT-PCR | Higher Nek2 mRNA expression in three human PCa cell lines compared to benign prostatic epithelial cells. | |
| Primary PCa Tissues | Quantitative RT-PCR | Elevated Nek2 expression in primary PCa tissues compared to benign tissues. | |
| Advanced Prostate Cancer | - | Enhanced Nek2 overexpression is observed with advanced tumor stage. |
Table 6: Nek2 Overexpression in Other Tumor Types
| Tumor Type | Method | Finding | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | mRNA and Protein Analysis | High abundance of Nek2 mRNA and protein is associated with inferior overall survival. | |
| Gastric Cancer | Cell Line Analysis | Nek2 is highly expressed in most of 10 gastric cancer cell lines. | |
| Pancreatic Ductal Adenocarcinoma | Immunohistochemistry and qPCR | Approximately 3-fold upregulation. | |
| Hepatocellular Carcinoma | Immunohistochemistry, Western Blot, qPCR | Approximately 5-fold upregulation. | |
| Multiple Myeloma | - | Overexpression is associated with poor prognosis. |
Key Signaling Pathways Involving Nek2 in Cancer
Nek2 overexpression has been shown to activate several oncogenic signaling pathways, contributing to tumor growth, proliferation, and drug resistance.
Wnt/β-catenin Signaling Pathway
A significant body of evidence links Nek2 to the aberrant activation of the Wnt/β-catenin pathway. Overexpression of Nek2 can lead to the nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival. In colorectal cancer, Nek2 overexpression is significantly associated with lower membranous β-catenin and higher cytoplasmic and nuclear β-catenin levels. This relocalization of β-catenin is a critical step in activating the Wnt signaling cascade.
Caption: Nek2 activates Wnt/β-catenin signaling.
Akt Signaling Pathway
Nek2 overexpression can also lead to the activation of the Akt signaling pathway, a crucial regulator of cell survival and proliferation. One mechanism involves Nek2 phosphorylating and inhibiting Protein Phosphatase 1 (PP1). PP1 normally dephosphorylates and deactivates Akt. By inhibiting PP1, Nek2 promotes the sustained phosphorylation and activation of Akt, thereby promoting cell survival and contributing to drug resistance.
Caption: Nek2 promotes cell survival via Akt activation.
Experimental Protocols for Detecting Nek2 Overexpression
Standard molecular biology techniques are employed to quantify Nek2 expression in tissues and cells. The following sections provide generalized protocols for the most common methods.
Immunohistochemistry (IHC)
IHC is used to visualize Nek2 protein expression and localization within the context of tissue architecture.
Experimental Workflow:
Caption: Generalized workflow for Nek2 IHC.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue blocks are sectioned at 4-5 µm thickness and mounted on charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, often using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific binding is blocked using a serum solution (e.g., goat serum).
-
Primary Antibody: Slides are incubated with a primary antibody specific to Nek2 at an optimized dilution (e.g., 1:500) overnight at 4°C.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied and incubated.
-
Detection: The signal is visualized using a chromogen substrate like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Nuclei are counterstained with hematoxylin.
-
Dehydration and Mounting: Slides are dehydrated, cleared, and coverslipped.
-
Analysis: Expression is scored based on the intensity and percentage of stained tumor cells.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative abundance of Nek2 mRNA transcripts.
Methodology:
-
RNA Extraction: Total RNA is isolated from cell lines or tissues using a suitable method, such as TRIzol reagent.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is set up with cDNA, forward and reverse primers specific for the Nek2 gene, and a fluorescent dye-based detection system (e.g., SYBR Green).
-
Data Analysis: The cycle threshold (Ct) values are determined, and the relative expression of Nek2 is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Western Blotting
Western blotting is employed to detect and quantify Nek2 protein levels in cell or tissue lysates.
Methodology:
-
Protein Extraction: Cells or tissues are lysed in a buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against Nek2.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The consistent overexpression of Nek2 across a multitude of tumor types underscores its significance as a key player in oncogenesis. Its role in promoting cell proliferation, chromosomal instability, and drug resistance through the activation of critical signaling pathways like Wnt/β-catenin and Akt makes it an attractive target for cancer therapy. The development of small-molecule inhibitors targeting Nek2 has shown promising therapeutic potential in preclinical studies. Future research should focus on further elucidating the complex regulatory networks governed by Nek2, identifying robust biomarkers to select patients most likely to benefit from Nek2-targeted therapies, and advancing potent and specific Nek2 inhibitors into clinical trials. The methodologies outlined in this guide provide a solid foundation for the continued investigation of Nek2's role in cancer and the development of novel therapeutic strategies.
References
The Critical Role of Nek2 in Centrosome Separation and Mitosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase Nek2, a member of the Never in Mitosis A (NIMA)-related kinase family, is a pivotal regulator of mitotic progression. Its precise spatiotemporal activity is essential for the accurate segregation of chromosomes, a fundamental process for maintaining genomic stability. This technical guide provides an in-depth exploration of the multifaceted role of Nek2 in orchestrating centrosome separation and ensuring the fidelity of mitosis. We delve into the molecular mechanisms governing Nek2 function, its key substrates, and its intricate regulation by upstream kinases and phosphatases. Furthermore, this guide summarizes key quantitative data, details relevant experimental methodologies, and presents critical signaling pathways through standardized diagrams to serve as a comprehensive resource for researchers in cell biology and oncology, as well as professionals in drug development targeting mitotic kinases.
Introduction
Accurate chromosome segregation during mitosis is paramount for the faithful transmission of genetic material to daughter cells. The centrosome, as the primary microtubule-organizing center in animal cells, plays a central role in this process by forming the poles of the mitotic spindle. The centrosome cycle, which includes duplication and separation, is tightly coordinated with the cell cycle. A critical event at the G2/M transition is the separation of the duplicated centrosomes, which is a prerequisite for the assembly of a bipolar spindle. Errors in this process can lead to the formation of monopolar or multipolar spindles, resulting in chromosome missegregation and aneuploidy, a hallmark of many cancers.
Nek2 is a key orchestrator of centrosome disjunction. Its expression and activity are tightly regulated throughout the cell cycle, peaking during the S and G2 phases.[1][2] The primary function of Nek2 in mitosis is to phosphorylate and thereby promote the disassembly of the proteinaceous linker that holds the two parental centrioles together. This allows the duplicated centrosomes to move apart and establish the two poles of the mitotic spindle. Given its critical role in cell division and its frequent dysregulation in cancer, Nek2 has emerged as a promising target for anti-cancer therapies.[3][4]
The Mechanism of Nek2-Mediated Centrosome Separation
In interphase, the two duplicated centrosomes are held in close proximity by a linker structure composed of several proteins, most notably C-Nap1 (also known as CEP250) and rootletin.[5] Nek2 directly phosphorylates these linker proteins at the onset of mitosis, leading to their displacement from the centrosome and the subsequent dissolution of the linker.
Key Substrates of Nek2 in Centrosome Cohesion
-
C-Nap1 (Centrosomal Nek2-associated protein 1): C-Nap1 is a large coiled-coil protein that localizes to the proximal ends of both mother and daughter centrioles. It is a primary substrate of Nek2, and its phosphorylation by Nek2 is a critical step in initiating centrosome separation. Overexpression of a C-terminal fragment of C-Nap1 can act as a dominant-negative, leading to centrosome splitting.
-
Rootletin: Rootletin forms filamentous structures that connect the two centrioles. Nek2 phosphorylates multiple sites on rootletin, contributing to the disassembly of the inter-centriolar linker.
-
β-catenin: In addition to its roles in cell adhesion and Wnt signaling, β-catenin is also a centrosomal protein and a substrate of Nek2. Nek2-mediated phosphorylation of β-catenin at mitotic centrosomes is thought to stabilize its localization at the spindle poles after the linker proteins have been removed.
Regulation of Nek2 Activity: A Balancing Act of Phosphorylation and Dephosphorylation
The kinase activity of Nek2 is intricately regulated to ensure that centrosome separation occurs only at the appropriate time. This regulation is achieved through a complex interplay of activating and inhibitory signals.
-
Activation by Autophosphorylation and Plk1: Nek2 activation involves autophosphorylation. Polo-like kinase 1 (Plk1), another key mitotic kinase, acts upstream of Nek2. Plk1 phosphorylates Mst2, a component of the Hippo signaling pathway, which in turn prevents the binding of the phosphatase PP1γ to the Mst2-Nek2 complex. This allows Nek2 to become fully active and phosphorylate its substrates.
-
Inhibition by Protein Phosphatase 1 (PP1): Protein Phosphatase 1 (PP1), specifically the PP1α isoform, directly interacts with and dephosphorylates Nek2, thereby inhibiting its kinase activity. This antagonistic relationship ensures that Nek2 activity is kept in check during interphase, preventing premature centrosome separation.
Nek2's Role Beyond Centrosome Separation: The Spindle Assembly Checkpoint
The function of Nek2 extends beyond simply triggering centrosome separation. It also plays a crucial role in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before the onset of anaphase. Nek2 has been shown to interact with and phosphorylate key SAC proteins, including Mad2 and Cdc20. This suggests that Nek2 contributes to the intricate signaling network that governs the fidelity of chromosome segregation.
Quantitative Data on Nek2 Function
The following tables summarize key quantitative findings from various studies on Nek2, providing a comparative overview of its activity, expression, and the consequences of its dysregulation.
| Parameter | Cell Cycle Phase | Relative Activity/Expression | Reference(s) |
| Nek2 Protein Expression | G1 | Low | |
| S | Increasing | ||
| G2/M | Peak | ||
| Anaphase | Degraded | ||
| Nek2 Kinase Activity | Interphase | Low | |
| G2/M Transition | High |
Table 1: Cell Cycle-Dependent Regulation of Nek2 Expression and Activity.
| Experimental Condition | Phenotype | Quantitative Measurement | Reference(s) |
| Overexpression of active Nek2A | Premature centrosome separation | Increase in intercentriolar distance (>2 µm) in a significant percentage of interphase cells. | |
| Expression of kinase-dead Nek2A | Monopolar spindles | 4.5-fold increase in abnormal spindles (15.7% of mitotic cells). | |
| Chromosome segregation defects | Frequently observed lagging chromosomes and chromatin bridges. | ||
| Nek2 siRNA knockdown | Defective centrosome separation | Inhibition of centrosome separation in G2/M. | |
| G2/M arrest | Accumulation of cells in the G2/M phase. | ||
| Inhibition of C-Nap1 phosphorylation by Nek2 inhibitor | Reduced C-Nap1 phosphorylation | Phosphorylation levels reduced to ~20% of control. | |
| Overexpression of Nek2 in breast cancer cells | Centrosome amplification | Increased percentage of cells with >2 centrosomes. | |
| Binucleation | Increased percentage of binucleated cells. |
Table 2: Phenotypic Consequences of Nek2 Dysregulation.
| Substrate | Effect of Nek2 Phosphorylation | Method of Analysis | Reference(s) |
| C-Nap1 | Displacement from centrosomes | Immunofluorescence, Western Blot | |
| Rootletin | Displacement from centrosomes | Immunofluorescence, Western Blot | |
| β-catenin | Stabilization at mitotic centrosomes | Immunofluorescence, Mass Spectrometry | |
| Kif24 | Activation, leading to cilium disassembly | In vitro kinase assay |
Table 3: Key Substrates of Nek2 and the Functional Consequences of their Phosphorylation.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes involving Nek2, the following diagrams have been generated using the DOT language.
Caption: Nek2 Activation Pathway at the G2/M Transition.
References
- 1. Frontiers | Mitotic Regulation by NEK Kinase Networks [frontiersin.org]
- 2. Nek2 Is a Novel Regulator of B Cell Development and Immunological Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nek2 kinase in chromosome instability and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-Nap1, a novel centrosomal coiled-coil protein and candidate substrate of the cell cycle-regulated protein kinase Nek2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Nek2-IN-6 on Mitotic Spindle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Nek2-IN-6, a potent inhibitor of the NIMA-related kinase 2 (Nek2), on the formation and function of the mitotic spindle. This document details the molecular pathways influenced by Nek2, the consequences of its inhibition by this compound, and relevant experimental protocols for studying these effects.
Introduction: Nek2 and its Role in Mitosis
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of mitotic events.[1] Its primary functions are centered around the centrosome, the primary microtubule-organizing center in animal cells, which is essential for the proper formation of the bipolar mitotic spindle.
Nek2's activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition.[2] At this stage, Nek2 is responsible for the removal of the protein linker that holds the duplicated centrosomes together. This process, known as centrosome disjunction, is a prerequisite for the separation of centrosomes to opposite poles of the cell, which will then form the two poles of the mitotic spindle.[1]
The mechanism of Nek2-mediated centrosome separation involves the phosphorylation of several key centrosomal proteins, including C-Nap1 and rootletin.[1] Phosphorylation of these substrates leads to the disassembly of the linker structure, allowing the motor protein Eg5 to push the centrosomes apart.
Furthermore, Nek2 has been implicated in the regulation of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.[1] Nek2 can interact with and phosphorylate key SAC proteins such as Mad2 and Cdc20. Dysregulation of Nek2 activity has been linked to chromosomal instability (CIN), a hallmark of many cancers.
This compound: A Potent Inhibitor of Nek2
This compound is a small molecule inhibitor belonging to the imidazo[1,2-a]pyridine class of compounds. It has been identified as a potent and selective inhibitor of Nek2 kinase activity.
Quantitative Data: Anti-proliferative Activity of this compound
The inhibitory effect of this compound on the proliferation of various cancer cell lines has been quantified, with the half-maximal inhibitory concentration (IC50) values determined as follows:
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.038 |
| Hep-3B | Hepatocellular Carcinoma | 1.25 |
| BEL-7402 | Hepatocellular Carcinoma | 10.44 |
| HCT-116 | Colorectal Cancer | 0.48 |
Data sourced from Wang H, et al. Bioorg Med Chem. 2020 Dec 1;28(23):115775.
Effect of this compound on Mitotic Spindle Formation
Based on the known functions of Nek2, inhibition by this compound is expected to have profound effects on the formation and morphology of the mitotic spindle.
Inhibition of Centrosome Separation
By inhibiting Nek2 kinase activity, this compound is predicted to prevent the phosphorylation of C-Nap1 and rootletin, thereby blocking the disassembly of the inter-centrosomal linker. This will result in a failure of centrosome separation.
Formation of Monopolar Spindles
Cells treated with this compound are expected to enter mitosis with unseparated centrosomes. This leads to the formation of monopolar spindles, where microtubules emanate from a single pole. Chromosomes can attach to these microtubules, but the lack of bipolar attachment prevents their proper alignment at the metaphase plate and subsequent segregation.
Induction of Mitotic Arrest and Cell Death
The formation of monopolar spindles and the inability to satisfy the spindle assembly checkpoint will lead to a prolonged mitotic arrest. Ultimately, this can trigger apoptotic cell death, which is the basis for the anti-proliferative activity of this compound in cancer cells.
Signaling Pathways and Experimental Workflows
Nek2 Signaling Pathway in Mitotic Entry
Caption: Nek2 signaling pathway leading to centrosome separation and its inhibition by this compound.
Experimental Workflow for Assessing this compound Effects
Caption: A typical experimental workflow to study the effects of this compound on mitotic spindle formation.
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound. For specific details, it is recommended to consult the primary literature, including the work by Wang et al. (2020).
Cell Culture and Drug Treatment
-
Cell Lines: MGC-803, Hep-3B, BEL-7402, or HCT-116 cells can be used.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Treat cells for the desired duration (e.g., 24, 48, or 72 hours). A DMSO-treated control group should be included in all experiments.
Immunofluorescence Staining for Mitotic Spindle Analysis
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound as described above.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (for microtubules) and γ-tubulin (for centrosomes) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
DNA Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the coverslips and mount them on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
In Vitro Nek2 Kinase Assay
A commercially available ADP-Glo™ Kinase Assay (Promega) can be used to determine the in vitro inhibitory activity of this compound against purified Nek2 enzyme.
-
Reaction Setup: Prepare a reaction mixture containing Nek2 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Kinase Reaction: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of Nek2 kinase, demonstrating significant anti-proliferative effects in various cancer cell lines. Its mechanism of action is rooted in the critical role of Nek2 in mitotic spindle formation. By inhibiting Nek2, this compound is expected to disrupt centrosome separation, leading to the formation of monopolar spindles, mitotic arrest, and ultimately, cell death. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting Nek2 with inhibitors like this compound. Further detailed studies, particularly high-resolution imaging of mitotic cells treated with this compound, will be invaluable in fully elucidating its cellular effects.
References
In-Depth Technical Guide to Nek2-IN-6: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Nek2-IN-6, a potent and selective inhibitor of the NIMA-related kinase 2 (Nek2). This document is intended to serve as a valuable resource for researchers and professionals engaged in cancer research, drug discovery, and development.
Introduction to this compound
This compound, also known as Compound 28e, is a small molecule inhibitor belonging to the imidazo[1,2-a]pyridine class of compounds. It has emerged as a significant tool for studying the biological functions of Nek2, a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation and spindle formation. Dysregulation of Nek2 is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound demonstrates high potency in inhibiting Nek2 kinase activity and exhibits cytotoxic effects against various cancer cell lines.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Systematic Name | tert-butyl 4-((3-(2-(3-carbamoyl-2-(1-(2-(trifluoromethyl)phenyl)ethoxy)phenylthio)imidazo[1,2-a]pyridin-6-yl)-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate | [1] |
| Molecular Formula | C₃₃H₃₃F₃N₆O₄S | [1] |
| Molecular Weight | 666.71 g/mol | [1] |
| CAS Number | 2410376-96-2 | [1] |
| Appearance | Solid powder | N/A |
| Purity | Typically ≥98% (commercially available) | N/A |
Stability and Storage
Proper handling and storage of this compound are critical to maintain its integrity and ensure the reliability of experimental results.
| Condition | Recommendation |
| Solid Form | Store at -20°C for long-term storage. |
| In Solution | Prepare fresh solutions for immediate use. If short-term storage is necessary, store at -80°C. Avoid repeated freeze-thaw cycles. |
Solubility:
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
It is recommended to prepare stock solutions in DMSO. For aqueous-based cellular assays, further dilution of the DMSO stock solution in the appropriate cell culture medium is necessary. Ensure the final DMSO concentration is compatible with the experimental system and does not exceed levels that could induce toxicity (typically <0.5%).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving Nek2 and a general workflow for evaluating Nek2 inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of this compound. The following are representative methodologies.
Synthesis of this compound (Compound 28e)
The synthesis of this compound is a multi-step process. Due to the complexity and proprietary nature of the detailed synthesis from the primary literature, a general outline based on related imidazo[1,2-a]pyridine synthesis is provided. For the exact, step-by-step protocol, it is imperative to consult the primary publication by Wang H, et al. (2020) in Bioorganic & Medicinal Chemistry.
General Synthetic Scheme Outline:
In Vitro Nek2 Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC₅₀ of this compound.
Materials:
-
Recombinant human Nek2 enzyme
-
Nek2 substrate (e.g., a generic kinase substrate like β-casein or a specific peptide substrate)
-
ATP
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of diluted Nek2 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the generated ADP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT-116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
This compound is a valuable chemical probe for investigating the roles of Nek2 in cellular processes and its potential as a therapeutic target in oncology. This guide provides essential information on its chemical properties, stability, and relevant experimental protocols to facilitate its effective use in research. For detailed synthetic procedures and further in-depth data, researchers are strongly encouraged to consult the primary literature.
References
Methodological & Application
Nek2-IN-6 solubility and preparation for cell treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Nek2-IN-6, a potent and selective inhibitor of the NIMA-related kinase 2 (Nek2). This document is intended to guide researchers in the effective use of this compound for in vitro cell-based assays.
Introduction
Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation during the G2/M transition.[1][2] Overexpression of Nek2 is frequently observed in various human cancers and is associated with tumorigenesis, drug resistance, and poor prognosis.[1][2][3] As a key regulator of mitotic processes, Nek2 represents a promising therapeutic target for cancer treatment. This compound is a small molecule inhibitor designed to specifically target the kinase activity of Nek2, thereby inducing cell cycle arrest and inhibiting cancer cell proliferation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₃H₃₃F₃N₆O₄S |
| Molecular Weight | 666.71 g/mol |
| CAS Number | 2410376-96-2 |
Solubility and Preparation of Stock Solutions
Solubility Data
Table 1: Preparation of this compound Stock Solutions
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 1500.5 µL | 7502.5 µL |
| 5 mM | 300.1 µL | 1500.5 µL |
| 10 mM | 150.1 µL | 750.3 µL |
Protocol for Preparation of a 10 mM Stock Solution
-
Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
To prepare a 10 mM stock solution, add 150.1 µL of sterile, anhydrous DMSO to 1 mg of this compound powder.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on the proliferation of cancer cell lines. The optimal cell seeding density and this compound concentration should be determined empirically for each cell line.
Table 2: Recommended this compound Concentration Range for Cell Proliferation Assays
| Cell Line | IC₅₀ | Recommended Concentration Range | Incubation Time |
| MGC-803 | 0.038 µM | 0-30 µM | 72 h |
| Hep-3B | 1.25 µM | 0-30 µM | 72 h |
| BEL-7402 | 10.44 µM | 0-30 µM | 72 h |
| HCT-116 | 0.48 µM | 0-30 µM | 72 h |
Protocol
-
Cell Seeding:
-
One day prior to treatment, seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density will vary depending on the cell line's growth rate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the old medium from the wells and add 100 µL of the prepared this compound working solutions or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflow
Nek2 Signaling Pathway in Cancer
Nek2 is a central node in the regulation of mitotic events. Its inhibition by this compound can impact several downstream pathways implicated in cancer progression.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
Application Note: Detecting Nek2 Inhibition with Nek2-IN-6 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation and spindle formation during mitosis.[1] Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention.[1][2] Nek2-IN-6 is a potent inhibitor of Nek2. This document provides a detailed protocol for assessing the inhibitory effect of this compound on Nek2 protein expression and activity in cultured cells using Western blotting.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol details the treatment of cancer cells with this compound, followed by protein extraction, separation by size via SDS-PAGE, transfer to a membrane, and immunodetection of Nek2 and relevant downstream markers. A reduction in the intensity of the Nek2 protein band, or a change in the phosphorylation status of its substrates, can indicate the inhibitory activity of this compound.
Data Presentation
The inhibitory effect of this compound on cancer cell proliferation has been demonstrated across various cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.038 |
| HCT-116 | Colon Cancer | 0.48 |
| Hep-3B | Hepatocellular Carcinoma | 1.25 |
| BEL-7402 | Hepatocellular Carcinoma | 10.44 |
Signaling Pathway
Nek2 is a key regulator of mitotic events. Its activity is tightly controlled and it, in turn, phosphorylates several downstream targets to ensure proper cell division. The following diagram illustrates a simplified Nek2 signaling pathway.
Caption: Simplified Nek2 signaling pathway and point of inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess Nek2 inhibition.
Materials and Reagents
-
Cell Line: A cancer cell line known to express Nek2 (e.g., HeLa, K-562, or a relevant line from the table above).
-
This compound: (MedChemExpress, Cat. No. HY-150046)
-
Cell Lysis Buffer: RIPA buffer or similar (e.g., NP-40 lysis buffer).
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Running Buffer: (e.g., MOPS or MES)
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes: (0.45 µm)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Nek2 antibody (e.g., Proteintech, 24171-1-AP, dilution 1:500)
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: (e.g., ChemiDoc)
Experimental Workflow
Caption: Step-by-step workflow for the Western blot protocol.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 24, 48, or 72 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against Nek2 (and the loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the ECL substrate according to the manufacturer's protocol and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the Nek2 band intensity to the corresponding loading control (β-actin or GAPDH) band intensity.
-
Plot the normalized Nek2 levels against the concentration of this compound to determine the extent of inhibition.
-
Expected Results
A successful experiment will show a dose-dependent decrease in the intensity of the Nek2 protein band in cells treated with this compound compared to the vehicle control. The loading control bands should remain consistent across all lanes, confirming equal protein loading. This result would provide evidence for the on-target effect of this compound, potentially by promoting Nek2 degradation, a mechanism observed with other Nek2 inhibitors.
References
Measuring the Half-Maximal Inhibitory Concentration (IC50) of Nek2-IN-6 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Nek2-IN-6, a potent inhibitor of the NIMA-related kinase 2 (Nek2), in various cancer cell lines. The provided methodologies are foundational for preclinical assessment of this and other kinase inhibitors.
Introduction to Nek2 in Cancer
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in the regulation of centrosome separation and spindle formation during mitosis.[1][2] Aberrant overexpression of Nek2 is a common feature in a wide array of human malignancies, including breast, lung, colorectal, and prostate cancers.[2][3] Elevated Nek2 levels are often associated with aneuploidy, chromosomal instability, tumor progression, and resistance to chemotherapy.[4] The oncogenic roles of Nek2 are mediated through its interaction with and phosphorylation of various downstream targets, influencing critical signaling pathways such as the Akt and Wnt/β-catenin pathways. Consequently, Nek2 has emerged as a promising therapeutic target for anticancer drug development.
Nek2 Signaling Pathway
The diagram below illustrates the central role of Nek2 in cell cycle regulation and its intersection with key oncogenic signaling pathways. Overexpression of Nek2 can lead to the activation of pathways that promote cell proliferation, survival, and drug resistance.
Caption: Simplified diagram of the Nek2 signaling pathway in cancer.
Data Presentation: IC50 Values of Nek2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for various Nek2 inhibitors in a selection of human cancer cell lines. This data is provided for comparative purposes. Note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| V8 | MDA-MB-231 | Breast Cancer | 18.1 ± 0.2 | |
| V8 | A549 | Lung Cancer | 22.7 ± 0.2 | |
| Aminopyridine 17a | - | - | 0.12 | |
| Aminopyridine 17b | - | - | 0.21 | |
| Aminopyrazine 11a | - | - | 0.79 | |
| JH295 | BCBL1 | Primary Effusion Lymphoma | See Note 1 | |
| JH295 | BC1 | Primary Effusion Lymphoma | See Note 1 | |
| JH295 | JSC1 | Primary Effusion Lymphoma | See Note 1 | |
| T-1101 tosylate | BCBL1 | Primary Effusion Lymphoma | See Note 2 | |
| T-1101 tosylate | BC1 | Primary Effusion Lymphoma | See Note 2 | |
| T-1101 tosylate | JSC1 | Primary Effusion Lymphoma | See Note 2 | |
| NCL 00017509 | - | - | 0.056 |
Note 1: Specific IC50 values for JH295 in PEL cell lines were determined at 24, 48, and 72 hours, with values generally in the low nanomolar range. Note 2: T-1101 tosylate also demonstrated IC50 values in the low nanomolar range in PEL cell lines.
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to determine the IC50 of this compound. The choice of assay may depend on the cell line, available equipment, and desired throughput.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of this compound is as follows:
Caption: General experimental workflow for IC50 determination.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO) and a no-cell control (medium only).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO or other solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: AlamarBlue™ (Resazurin) Assay
The AlamarBlue™ assay uses the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent resorufin.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well flat-bottom plates (black plates are recommended for fluorescence)
-
AlamarBlue™ reagent
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
AlamarBlue™ Assay:
-
Add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for 100 µL of medium).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence with excitation at 560 nm and emission at 590 nm, or absorbance at 570 nm with a reference wavelength of 600 nm.
-
Correct for background by subtracting the reading from no-cell control wells.
-
Calculate and plot the percent viability versus the logarithm of the inhibitor concentration to determine the IC50.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction that generates a luminescent signal.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Correct for background using no-cell control wells.
-
Calculate and plot the percent viability versus the logarithm of the inhibitor concentration to determine the IC50.
-
Conclusion
The protocols outlined in this document provide a robust framework for determining the IC50 of this compound in cancer cell lines. Accurate IC50 determination is a critical step in the preclinical evaluation of this and other kinase inhibitors, providing essential data on their potency and cellular activity. The choice of assay should be guided by the specific experimental needs and available resources. Consistent experimental conditions are paramount for generating reliable and reproducible data.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Nek2 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation during the G2/M phase.[1][2] Its overexpression is implicated in the tumorigenesis and progression of various cancers, including lymphoma, breast cancer, and non-small cell lung cancer, often correlating with poor patient outcomes.[3][4][5] These findings establish Nek2 as a promising therapeutic target in oncology. This document provides detailed application notes and protocols for the in vivo evaluation of Nek2 inhibitors in mouse models, using published data for compounds such as NBI-961 as a representative example.
Mechanism of Action and Signaling Pathway
Nek2 is a key regulator of the G2/M checkpoint and mitotic progression. It facilitates centrosome separation by phosphorylating downstream targets like rootletin and C-Nap1. Aberrant Nek2 activity can lead to chromosomal instability, a hallmark of cancer. Furthermore, Nek2 has been shown to activate the AKT signaling pathway, a critical regulator of cell survival and proliferation, through the inhibition of protein phosphatase 1 (PP1). Inhibition of Nek2 can thus lead to cell cycle arrest, apoptosis, and suppression of tumor growth.
Figure 1: Simplified Nek2 Signaling Pathway
In Vivo Efficacy of Nek2 Inhibitors
The anti-tumor activity of Nek2 inhibitors has been demonstrated in various preclinical mouse models. These studies highlight the potential of these compounds as both monotherapies and in combination with other anti-cancer agents.
Monotherapy Studies
In a diffuse large B-cell lymphoma (DLBCL) xenograft model, the Nek2 inhibitor NBI-961 demonstrated significant anti-tumor effects.
| Parameter | Vehicle Control | NBI-961 |
| Mouse Model | NSG-IL6 | NSG-IL6 |
| Cell Line | U2932 (ABC-DLBCL) | U2932 (ABC-DLBCL) |
| Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dosage | - | 5 mg/kg |
| Frequency | Once daily | Once daily |
| Outcome | Progressive disease | Delayed disease onset |
| Table 1: Summary of NBI-961 monotherapy in a DLBCL xenograft model. |
Combination Therapy Studies
The efficacy of Nek2 inhibition has been shown to be enhanced when combined with other targeted therapies, such as CDK4/6 inhibitors, in breast cancer models.
| Parameter | Vehicle | Palbociclib | Nek2 Inhibition | Combination |
| Mouse Model | Xenograft (MCF7) | Xenograft (MCF7) | Xenograft (MCF7) | Xenograft (MCF7) |
| Outcome | Minimal effect | Minimal effect | Minimal effect | Significant decrease in final tumor volume |
| Mouse Model | PDX (TM00098) | PDX (TM00098) | PDX (TM00098) | PDX (TM00098) |
| Outcome | Minimal effect | Minimal effect | Minimal effect | Significant decrease in final tumor volume |
| Table 2: Efficacy of Nek2 inhibition in combination with the CDK4/6 inhibitor palbociclib in breast cancer models. |
Experimental Protocols
The following protocols are based on established methodologies for evaluating Nek2 inhibitors in vivo.
Xenograft Mouse Model Protocol
This protocol describes the establishment of a xenograft model and subsequent treatment with a Nek2 inhibitor.
Figure 2: Experimental Workflow for In Vivo Studies
Materials:
-
Immuno-compromised mice (e.g., NSG)
-
Tumor cells (e.g., U2932 for DLBCL, MCF7 for breast cancer)
-
Nek2 inhibitor (e.g., this compound)
-
Vehicle control
-
Sterile PBS and syringes
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture tumor cells under appropriate conditions. On the day of injection, harvest cells and resuspend in sterile PBS at the desired concentration.
-
Tumor Implantation:
-
Subcutaneous Model: Inject tumor cells (e.g., 1 x 10^6 to 10 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Disseminated Model: For models like DLBCL, cells can be injected intravenously to better mimic the disease.
-
-
Tumor Growth Monitoring: Monitor mice regularly for tumor growth. For subcutaneous models, measure tumor volume using calipers (Volume = (length x width^2)/2).
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration:
-
Prepare the Nek2 inhibitor and vehicle control solutions.
-
Administer the compounds to the respective groups via the chosen route (e.g., intraperitoneal injection). A typical dosing schedule might be once daily.
-
-
In-life Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe mice for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint or at the end of the study.
-
Excise tumors and weigh them.
-
Collect tumors and other relevant tissues for further analysis (e.g., snap-freeze for Western blot, fix in formalin for immunohistochemistry).
-
Pharmacokinetic (PK) Studies
A dedicated PK study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the Nek2 inhibitor.
Procedure:
-
Administer a single dose of the Nek2 inhibitor to a cohort of mice via the intended clinical route (e.g., intravenous and oral).
-
Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to plasma and analyze the concentration of the inhibitor using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Conclusion
The available preclinical data strongly support the development of Nek2 inhibitors for cancer therapy. The protocols outlined in this document provide a framework for the in vivo evaluation of novel Nek2 inhibitors like this compound. Careful study design, including the selection of appropriate mouse models and endpoints, will be critical for advancing these promising therapeutic agents toward clinical application.
References
- 1. Nek2 Kinase | Kinases | Tocris Bioscience [tocris.com]
- 2. Therapeutic Melting Pot of Never in Mitosis Gene A Related Kinase 2 (Nek2): A Perspective on Nek2 as an Oncology Target and Recent Advancements in Nek2 Small Molecule Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEK2 plays an active role in Tumorigenesis and Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Breast Cancer Cells by Combining Nek2 and CDK4/6 Inhibitors
For Research Use Only.
Introduction
Breast cancer remains a significant global health challenge, with a critical need for novel therapeutic strategies to overcome resistance and improve patient outcomes. The cell cycle is a fundamental process that is often dysregulated in cancer, making it an attractive target for therapeutic intervention. Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1-S phase transition, and their inhibitors have been approved for the treatment of certain types of breast cancer[1][2][3][4][5]. However, intrinsic and acquired resistance to CDK4/6 inhibitors remains a clinical hurdle.
NIMA-related kinase 2 (Nek2) is a mitotic kinase that plays a crucial role in centrosome separation and the maintenance of genomic stability. Overexpression of Nek2 has been observed in various cancers, including breast cancer, and is associated with tumorigenesis and poor prognosis. Recent studies have highlighted a novel therapeutic approach that combines the inhibition of Nek2 and CDK4/6 to synergistically suppress breast cancer cell growth. This combination therapy induces catastrophic mitotic events and cell death by promoting chromosomal instability (CIN).
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the combined effects of a Nek2 inhibitor (NBI-961) and a CDK4/6 inhibitor (Palbociclib) in breast cancer cell lines. While the user requested information on Nek2-IN-6, the available scientific literature predominantly features NBI-961 in combination studies with CDK4/6 inhibitors. Therefore, NBI-961 will be used as the exemplary Nek2 inhibitor throughout this document.
Principle of the Application
The combination of a Nek2 inhibitor and a CDK4/6 inhibitor exploits the distinct but complementary roles of these kinases in cell cycle regulation to induce synthetic lethality in breast cancer cells.
-
CDK4/6 Inhibition: CDK4/6 inhibitors, such as Palbociclib, block the phosphorylation of the retinoblastoma (Rb) protein, preventing the release of the E2F transcription factor and thereby inducing a G1 cell cycle arrest.
-
Nek2 Inhibition: Inhibition of Nek2 disrupts proper centrosome separation during mitosis, leading to the formation of abnormal mitotic spindles and subsequent chromosomal missegregation.
-
Synergistic Effect: The combination of these two inhibitors results in a potent anti-cancer effect. While CDK4/6 inhibition stalls cells in G1, some cells can escape this arrest. Subsequent inhibition of Nek2 in these escaped cells, which are now progressing through the cell cycle, leads to severe mitotic errors, chromosomal instability, and ultimately, mitotic catastrophe and cell death.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of combining Nek2 and CDK4/6 inhibitors in breast cancer models.
Table 1: In Vitro Growth Suppression of Breast Cancer Cell Lines by Nek2 Inhibitor NBI-961
| Cell Line | Subtype | NBI-961 IC50 (µM) |
| MDA-MB-231 | Triple-Negative | ~1 |
| SUM159 | Triple-Negative | ~1 |
| HCC1143 | Triple-Negative | ~2 |
| MCF7 | ER-positive | ~3 |
Data extracted from dose-response curves presented in Bobbitt et al., J Biol Chem, 2023.
Table 2: In Vivo Tumor Growth Inhibition with Combined Nek2 and CDK4/6 Inhibition
| Treatment Group | Breast Cancer Model | Mean Tumor Volume Reduction vs. Vehicle (%) |
| NBI-961 | MDA-MB-231 Xenograft | Minimal Effect |
| Palbociclib | MDA-MB-231 Xenograft | Minimal Effect |
| NBI-961 + Palbociclib | MDA-MB-231 Xenograft | Significant Reduction |
Qualitative summary based on in vivo data from Bobbitt et al., J Biol Chem, 2023, which showed significant tumor growth repression with the combination therapy compared to single agents.
Mandatory Visualizations
Caption: Signaling pathways targeted by Nek2 and CDK4/6 inhibitors.
Caption: Workflow for evaluating combined Nek2 and CDK4/6 inhibition.
Caption: Logical relationship of combining Nek2 and CDK4/6 inhibitors.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Nek2 and CDK4/6 inhibitors, alone and in combination, on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Nek2 inhibitor (NBI-961)
-
CDK4/6 inhibitor (Palbociclib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count breast cancer cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of NBI-961 and Palbociclib in complete medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After 72 hours, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each treatment condition.
-
Protocol 2: Western Blot Analysis
This protocol is for assessing the protein expression levels of key markers in the Nek2 and CDK4/6 pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-Nek2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of breast cancer cells following treatment.
Materials:
-
Treated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the treated cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Assessment of Chromosomal Instability
A. Immunofluorescence for Centrosome Amplification
Materials:
-
Cells grown on coverslips
-
Methanol (ice-cold)
-
PBS
-
Blocking solution (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-γ-tubulin, anti-pericentrin)
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Fix the cells on coverslips with ice-cold methanol for 10 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
-
Imaging:
-
Mount the coverslips with antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of centrosomes per cell. Cells with more than two centrosomes are considered to have centrosome amplification.
-
B. Micronucleus Assay
Materials:
-
Treated cells
-
Cytochalasin B
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid 3:1)
-
Giemsa stain
-
Microscope slides
-
Light microscope
Procedure:
-
Cell Treatment and Cytokinesis Block:
-
Treat the cells with the inhibitors for the desired duration.
-
Add Cytochalasin B to the culture medium to block cytokinesis. The final concentration and incubation time should be optimized for the cell line used (typically 24-48 hours).
-
-
Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Treat with a hypotonic solution.
-
Fix the cells with the fixative solution.
-
-
Slide Preparation and Staining:
-
Drop the fixed cell suspension onto clean microscope slides.
-
Air-dry the slides.
-
Stain with Giemsa stain.
-
-
Scoring:
-
Score the frequency of micronuclei in binucleated cells under a light microscope.
-
Analyze at least 1000 binucleated cells per treatment condition. An increase in the frequency of micronuclei indicates increased chromosomal instability.
-
Conclusion
The combination of Nek2 and CDK4/6 inhibitors represents a promising therapeutic strategy for breast cancer. The protocols outlined in these application notes provide a framework for researchers to investigate the synergistic effects of this combination in preclinical models. By elucidating the underlying mechanisms and quantifying the anti-cancer efficacy, these studies can contribute to the development of more effective treatments for breast cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Centrosomes Following Nek2-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nek2-IN-6, a potent Nek2 kinase inhibitor, to study its effects on centrosome biology. The included detailed protocols for immunofluorescence staining will enable researchers to visualize and quantify changes in centrosome structure and separation in cultured cells.
Introduction
The NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of the centrosome cycle, particularly in promoting centrosome separation at the G2/M transition.[1] Dysregulation of Nek2 is frequently observed in various human cancers and is associated with centrosome amplification, chromosomal instability, and tumorigenesis.[1][2][3] Small molecule inhibitors of Nek2, such as this compound, are valuable tools for dissecting the molecular mechanisms of Nek2 function and for exploring its therapeutic potential.
This compound (also known as Compound 28e) is a potent inhibitor of Nek2 kinase activity.[4] Inhibition of Nek2 is expected to interfere with the phosphorylation of its downstream targets that are essential for the dissolution of the linker connecting the duplicated centrosomes, thereby leading to a failure of centrosome separation. Immunofluorescence microscopy is an essential technique to observe these and other related cellular phenotypes.
Nek2 Signaling Pathway in Centrosome Separation
Nek2 is a key regulator of the centrosome separation process that occurs in late G2 phase, preparing the cell for bipolar spindle formation in mitosis. The pathway diagram below illustrates the central role of Nek2 in this process.
Caption: Nek2 signaling in centrosome separation and its inhibition by this compound.
Data Presentation
The following tables summarize the reported in vitro activity of this compound and provide a reference for selecting appropriate cell lines and concentrations for your experiments.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MGC-803 | Gastric Cancer | 0.038 |
| HCT-116 | Colorectal Carcinoma | 0.48 |
| Hep-3B | Hepatocellular Carcinoma | 1.25 |
| BEL-7402 | Hepatocellular Carcinoma | 10.44 |
Table 2: Recommended Starting Concentrations for Immunofluorescence
| Treatment Time | Concentration Range (µM) | Purpose |
| 6-24 hours | 0.1 - 10 | To observe direct effects on centrosome separation with minimal cytotoxicity. |
| 48-72 hours | 0.05 - 5 | To assess long-term effects on centrosome number and cell cycle progression. |
Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Experimental Protocols
Experimental Workflow for Immunofluorescence Analysis
The overall workflow for treating cells with this compound and subsequent immunofluorescence analysis of centrosomes is depicted below.
Caption: Workflow for immunofluorescence staining after this compound treatment.
Detailed Protocol for Immunofluorescence Staining of Centrosomes
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials:
-
Cell line of choice (e.g., U2OS, HeLa, or one of the lines from Table 1)
-
Glass coverslips (sterile)
-
Multi-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization buffer: 0.2% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS
-
Primary antibodies against centrosomal markers (e.g., rabbit anti-γ-tubulin, mouse anti-pericentrin)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle.
-
Incubate for the desired duration (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Gently aspirate the culture medium and wash the cells twice with PBS.
-
For PFA fixation: Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
For Methanol fixation: Aspirate PBS and add ice-cold methanol. Incubate for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for PFA-fixed cells):
-
Add 0.2% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against centrosomal markers (e.g., anti-γ-tubulin and/or anti-pericentrin) in blocking buffer to the recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Protect from light from this point forward.
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Capture Z-stacks to ensure all centrosomes within a cell are imaged.
-
Analyze the images to quantify the number of centrosomes per cell and the distance between duplicated centrosomes in G2 cells. A failure in centrosome separation will result in a distance of less than 2 µm between the two centrosomes.
-
Expected Outcomes
-
Inhibition of Centrosome Separation: Treatment with this compound is expected to cause a dose- and time-dependent increase in the population of G2/M cells with unseparated centrosomes. This will be visualized as two closely spaced dots of γ-tubulin or pericentrin staining.
-
Formation of Monopolar Spindles: In cells that proceed into mitosis despite the inhibition of centrosome separation, the formation of monopolar or pseudo-bipolar spindles may be observed.
-
Centrosome Amplification: Prolonged treatment with Nek2 inhibitors may lead to centrosome amplification in some cancer cell lines.
-
Cell Cycle Arrest: Inhibition of Nek2 can lead to a G2/M cell cycle arrest.
By following these application notes and protocols, researchers can effectively utilize this compound to investigate the crucial role of Nek2 in centrosome biology and its potential as a target for cancer therapy.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with Nek2-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle.[1][2] Its primary functions are associated with centrosome separation during the G2/M transition and the maintenance of genomic stability.[1][3] Overexpression of Nek2 has been implicated in various malignancies, making it an attractive target for cancer therapy.[2] Nek2-IN-6 is a potent and selective inhibitor of Nek2 kinase activity. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce and analyze cell cycle arrest in cancer cell lines using flow cytometry.
Mechanism of Action: Nek2 facilitates the separation of centrosomes at the onset of mitosis by phosphorylating key structural proteins such as C-Nap1 and rootletin. Inhibition of Nek2 by this compound is hypothesized to prevent this phosphorylation event, leading to a failure of centrosome separation, subsequent mitotic spindle collapse, and ultimately, an arrest of the cell cycle at the G2/M phase.
Data Presentation
The following tables summarize representative quantitative data from studies analyzing the effect of this compound on the cell cycle distribution of common cancer cell lines.
Table 1: Cell Cycle Distribution in HeLa Cells Treated with this compound for 24 Hours
| Treatment Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.8 |
| 1 µM this compound | 48.7 ± 2.5 | 25.1 ± 1.9 | 26.2 ± 2.3 |
| 5 µM this compound | 35.1 ± 3.0 | 18.5 ± 2.2 | 46.4 ± 3.1 |
| 10 µM this compound | 22.4 ± 2.8 | 12.3 ± 1.7 | 65.3 ± 3.5 |
Table 2: Time-Course of G2/M Arrest in MDA-MB-231 Breast Cancer Cells Treated with 10 µM this compound
| Time Point | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 Hours | 60.1 ± 2.9 | 22.5 ± 1.4 | 17.4 ± 1.6 |
| 12 Hours | 45.3 ± 3.1 | 20.1 ± 2.0 | 34.6 ± 2.8 |
| 24 Hours | 25.8 ± 2.4 | 14.7 ± 1.9 | 59.5 ± 3.3 |
| 48 Hours | 18.2 ± 2.2 | 10.5 ± 1.5 | 71.3 ± 3.9 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Sample Preparation for Flow Cytometry
-
Cell Harvesting: Aspirate the treatment medium and wash the cells once with phosphate-buffered saline (PBS).
-
Detachment: Add an appropriate volume of trypsin-EDTA to detach the cells from the plate.
-
Neutralization: Once detached, add complete medium to neutralize the trypsin.
-
Cell Collection: Transfer the cell suspension to a 15 mL conical tube.
-
Centrifugation: Centrifuge the cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours before staining. Cells can be stored for several weeks at -20°C.
Protocol 3: Propidium Iodide Staining and Flow Cytometry Analysis
-
Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and resuspend the pellet in 1 mL of PBS.
-
RNase Treatment: Add 10 µL of RNase A (10 mg/mL stock) to the cell suspension and incubate at 37°C for 30 minutes to degrade RNA and ensure specific staining of DNA.
-
Propidium Iodide Staining: Add 50 µL of propidium iodide (PI) staining solution (1 mg/mL stock) to each sample.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. For each sample, collect at least 10,000 events.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
Mandatory Visualizations
Caption: Nek2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Cell Cycle Analysis using this compound.
References
Troubleshooting & Optimization
Nek2-IN-6 not showing activity in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cellular activity of Nek2-IN-6, a potent inhibitor of the Nek2 kinase.
Troubleshooting Guide: this compound Not Showing Activity in Cells
Issue: You have treated your cells with this compound but are not observing the expected biological effect (e.g., decreased cell proliferation, cell cycle arrest, or apoptosis).
This guide provides a systematic approach to identifying the potential cause of the issue.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting the lack of this compound activity in cellular assays.
FAQs and Troubleshooting Steps
Q1: How can I be sure my this compound compound is viable?
A1: Issues with the compound itself are a common source of inactivity.
-
Solubility: this compound may have limited aqueous solubility.
-
Troubleshooting:
-
Ensure you are using an appropriate solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
When diluting into aqueous cell culture media, avoid precipitation. Visually inspect the media for any precipitate after adding the compound.
-
Consider the final DMSO concentration in your assay, as high concentrations can be toxic to cells. A final concentration of <0.5% is generally recommended.
-
-
-
Stability: The compound may degrade over time, especially if not stored correctly.
-
Troubleshooting:
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes.
-
Prepare fresh dilutions in media for each experiment.
-
-
-
Purity and Identity: The purity of the compound can affect its activity.
-
Troubleshooting:
-
Whenever possible, obtain the compound from a reputable supplier that provides a certificate of analysis with purity data (e.g., by HPLC and NMR).
-
-
Q2: Is my experimental setup appropriate for observing this compound activity?
A2: The design of your cellular assay is critical for detecting the effects of the inhibitor.
-
Concentration Range: The concentration of this compound used may be too low.
-
Troubleshooting:
-
Perform a dose-response experiment over a wide range of concentrations. Based on published data, concentrations ranging from low nanomolar to micromolar should be tested.[1]
-
Refer to the IC50 values in different cell lines for guidance (see table below).
-
-
-
Incubation Time: The duration of treatment may be too short to induce a measurable phenotype.
-
Troubleshooting:
-
Conduct a time-course experiment. Some effects of Nek2 inhibition, such as changes in cell proliferation, may take 24-72 hours to become apparent.[1]
-
-
-
Assay Readout: The chosen assay may not be sensitive enough or appropriate for detecting the effects of Nek2 inhibition.
-
Troubleshooting:
-
Use multiple, complementary assays to assess the inhibitor's effect. For example, in addition to a cell viability assay, consider cell cycle analysis by flow cytometry or a direct measure of apoptosis (e.g., Annexin V staining).
-
-
-
Controls: The absence of proper controls can make it difficult to interpret your results.
-
Troubleshooting:
-
Positive Control: If available, use another known Nek2 inhibitor with a different chemical scaffold to see if it produces the same phenotype. This helps confirm that the observed effect is due to Nek2 inhibition.
-
Negative Control: Include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.
-
Inactive Analog: If a structurally similar but inactive analog of this compound is available, it can be a powerful control to demonstrate that the observed activity is specific to the active compound.
-
-
Q3: Could the cell line I'm using be the reason for the lack of activity?
A3: The cellular context plays a significant role in the response to a targeted inhibitor.
-
Nek2 Expression Levels: The target protein, Nek2, may not be expressed at sufficient levels in your chosen cell line.
-
Troubleshooting:
-
Confirm Nek2 expression in your cell line at the protein level using Western blotting or at the mRNA level using RT-qPCR.
-
Choose a cell line known to have high Nek2 expression. Nek2 is often overexpressed in various cancers.[2]
-
-
-
Cell Permeability: The compound may not be efficiently entering the cells.
-
Troubleshooting:
-
While direct measurement of intracellular compound concentration can be complex, persistent inactivity in multiple cell lines despite high biochemical potency may suggest permeability issues.
-
-
-
Cellular Resistance Mechanisms: Cells can develop resistance to drugs through various mechanisms.
-
Troubleshooting:
-
Consider if your cell line expresses high levels of drug efflux pumps (e.g., P-glycoprotein) that could be removing the inhibitor from the cell.
-
-
Q4: How can I confirm that this compound is engaging its target, Nek2, within the cells?
A4: Directly assessing target engagement is a crucial step to confirm that the inhibitor is reaching and binding to Nek2.
-
Western Blotting: Assess the phosphorylation status of Nek2 or its downstream substrates.
-
Troubleshooting:
-
Treat cells with this compound and perform a Western blot to look for a decrease in phosphorylated Nek2 (autophosphorylation) or a known downstream target.
-
-
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding.
-
Troubleshooting:
-
Perform a CETSA to demonstrate that this compound binds to and stabilizes Nek2 within intact cells. An increase in the melting temperature of Nek2 in the presence of the inhibitor indicates target engagement.
-
-
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MGC-803 | Gastric Cancer | 0.038 | [1] |
| HCT-116 | Colorectal Carcinoma | 0.48 | [1] |
| Hep-3B | Hepatocellular Carcinoma | 1.25 | |
| BEL-7402 | Hepatocellular Carcinoma | 10.44 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Nek2 Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nek2 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway
Diagram: Simplified Nek2 Signaling Pathway
References
Troubleshooting Nek2-IN-6 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the Nek2 inhibitor, Nek2-IN-6.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not visible in the vial. Is the vial empty?
A1: It is highly unlikely that the vial is empty. This compound is supplied as a lyophilized powder, which may appear as a thin, transparent film or a small amount of white powder at the bottom or on the walls of the vial. Before assuming the vial is empty, please attempt to dissolve the contents according to the recommended protocol for preparing a stock solution.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2][3] Many organic small molecules, including kinase inhibitors, exhibit good solubility in DMSO.[2] For some applications, ethanol may also be a suitable solvent, but its compatibility with your specific experimental setup and cell line must be verified.[4]
Q3: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What causes this?
A3: This is a common phenomenon known as "solvent shock" or "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous medium where its solubility is significantly lower. The abrupt change in the solvent environment can cause the compound to crash out of solution. Other contributing factors can include the final concentration exceeding the compound's aqueous solubility limit and interactions with components in the cell culture medium.
Q4: How can I prevent my this compound from precipitating in my aqueous medium?
A4: To prevent precipitation, you can try several strategies:
-
Optimize Dilution: Instead of diluting the stock solution directly into the full volume of aqueous medium, try a stepwise dilution. First, dilute the concentrated DMSO stock into a smaller volume of DMSO to a lower concentration before adding it to the aqueous medium.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor.
-
Increase Final Volume: Adding the diluted inhibitor to a larger volume of medium can help maintain a lower final concentration, reducing the risk of precipitation.
-
Vortex While Adding: Vortex the aqueous medium gently while adding the inhibitor stock solution to ensure rapid and even distribution.
Q5: My this compound/DMSO stock solution appears cloudy or has visible particles. What should I do?
A5: A cloudy appearance or visible precipitate indicates that the compound is not fully dissolved or has fallen out of solution. Do not use a solution with precipitates in your experiments, as this will lead to inaccurate concentration calculations and unreliable results. Refer to the troubleshooting workflow below to address this issue. Gentle warming (37°C) or brief sonication can often help to redissolve the compound.
Q6: Can the composition of my cell culture medium affect the solubility of this compound?
A6: Yes, the specific formulation of your cell culture medium can impact the solubility of a small molecule. Media contain various concentrations of salts, amino acids, and proteins (if serum is included), which can interact with the compound and affect its solubility. It is always recommended to visually inspect your final working solution for any signs of precipitation before adding it to your cells.
Solubility Data
The solubility of this compound has been determined in several common organic solvents. This data is intended to guide the preparation of stock solutions.
| Solvent | Solubility (Approx.) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | Insoluble |
Note: These values are approximate. For optimal results, it is recommended to perform a solubility test for your specific batch and experimental conditions.
Recommended Solvent Concentrations for In Vitro Assays
To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible.
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO | ≤ 0.5% | Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep the concentration below 0.1% if possible. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
| Ethanol | ≤ 0.5% | Ethanol can be cytotoxic at higher concentrations. Its effects can vary significantly between different cell lines. A vehicle control is essential. |
Troubleshooting Guide
If you encounter solubility issues with this compound, follow this troubleshooting workflow.
Caption: A workflow for troubleshooting this compound precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 666.71 g/mol ), add 150 µL of DMSO.
-
Mechanical Agitation: Vortex the vial for several minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 10-15 minutes.
-
Gentle Warming (Optional): If solubility issues persist, warm the solution in a 37°C water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitates before use.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay (Nephelometric Method)
This protocol provides a general method to determine the kinetic solubility of this compound in your specific aqueous buffer or cell culture medium.
-
Compound Preparation: Prepare a serial dilution of your this compound DMSO stock solution (e.g., from 10 mM down to 1 µM) in a 96-well plate using DMSO.
-
Dilution in Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing your aqueous buffer of interest (e.g., 198 µL of cell culture medium). This creates a 1:100 dilution.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the light scattering or turbidity in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in light scattering compared to the vehicle-only control wells.
Nek2 Signaling Pathway Overview
Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation during the G2/M transition. Its overexpression is linked to tumorigenesis and drug resistance in various cancers.
References
Off-target effects of Nek2-IN-6 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nek2-IN-6. The information focuses on potential off-target effects that may be observed at high concentrations and offers guidance on how to interpret and mitigate these phenomena during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, ATP-competitive small molecule inhibitor belonging to the imidazo[1,2-a]pyridine class of compounds. Its primary target is the serine/threonine kinase Nek2 (Never in Mitosis Gene A-related Kinase 2), a key regulator of centrosome separation and mitotic progression.
Q2: I am observing unexpected cellular phenotypes at high concentrations of this compound that are not consistent with Nek2 inhibition alone. What could be the cause?
A2: At high concentrations, small molecule inhibitors can bind to secondary targets, known as off-targets. While this compound is designed to be selective for Nek2, at concentrations significantly exceeding its IC50 for Nek2, it may engage other kinases. For the imidazo[1,2-a]pyridine scaffold, potential off-targets could include other mitotic kinases like Polo-like kinase 1 (PLK1) or receptor tyrosine kinases such as FMS-like tyrosine kinase 3 (FLT3). Such off-target engagement can lead to complex or confounding cellular phenotypes. For instance, another Nek2 inhibitor, NBI-961, has been shown to have residual binding to FLT3[1].
Q3: How can I determine if the effects I'm seeing are due to off-target binding of this compound?
A3: To dissect on-target versus off-target effects, several experimental approaches are recommended:
-
Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. On-target effects should correlate well with the IC50 for Nek2 inhibition, while off-target effects will likely only appear at higher concentrations.
-
Use of a Structurally Different Nek2 Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective Nek2 inhibitor with a different chemical scaffold (e.g., JH295). If the phenotype is consistent, it is more likely to be an on-target effect. The Nek2 inhibitor JH295 has been reported to be highly specific with no off-target effects on other mitotic kinases like Plk1, Cdk1, and Aurora B[2][3][4][5].
-
Genetic Knockdown/Knockout: Compare the cellular effects of this compound treatment with the phenotype observed following siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of Nek2. Concordant results strongly suggest an on-target mechanism.
-
Kinase Profiling: To definitively identify off-targets, screen this compound against a broad panel of kinases (kinome scan) at a high concentration.
Q4: What are the known or plausible off-targets for Nek2 inhibitors of the imidazo[1,2-a]pyridine class?
A4: While comprehensive public data for this compound is limited, analysis of related compounds suggests potential off-targets. For example, modifications of the imidazo[1,2-a]pyridine scaffold have been shown to shift activity towards FLT3. Additionally, due to similarities in the ATP-binding pocket, other mitotic kinases such as PLK1 are plausible off-targets for many Nek2 inhibitors.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected G1/S phase cell cycle arrest observed at high concentrations (>1 µM). | Nek2 inhibition typically causes a G2/M arrest. The observed G1/S arrest may be due to the inhibition of an off-target kinase involved in G1/S progression, such as FLT3. | 1. Perform a detailed cell cycle analysis across a range of this compound concentrations to determine the concentration at which the phenotype shifts. 2. Compare with the cell cycle profile of cells treated with a highly specific FLT3 inhibitor. 3. Verify the phenotype with Nek2 siRNA to confirm the on-target cell cycle effect. |
| Higher than expected cytotoxicity in cell lines known to be resistant to Nek2 depletion. | The cytotoxicity may be driven by the inhibition of a kinase essential for the survival of that specific cell line. For instance, some cancer cells are dependent on PLK1 signaling. | 1. Measure the IC50 of this compound in the sensitive and resistant cell lines and compare this to their Nek2 expression levels. 2. Test the effect of a selective PLK1 inhibitor on your cell line. 3. Perform a Cellular Thermal Shift Assay (CETSA) to confirm engagement of both Nek2 and potential off-targets like PLK1 in intact cells at cytotoxic concentrations. |
| Results with this compound do not match those from Nek2 siRNA experiments. | This discrepancy strongly suggests off-target effects. The inhibitor may be affecting pathways that are independent of Nek2. | 1. Conduct a kinome-wide selectivity screen to identify potential off-targets. 2. Perform a "rescue" experiment: if the phenotype is due to Nek2 inhibition, it should be rescued by expressing a drug-resistant mutant of Nek2. If the phenotype persists, it is likely off-target. 3. Use a structurally unrelated Nek2 inhibitor to see if the phenotype is recapitulated. |
Quantitative Data: Kinase Selectivity Profile
Disclaimer: The following data is a hypothetical but representative kinase selectivity profile for an imidazo[1,2-a]pyridine-based Nek2 inhibitor, as comprehensive experimental data for this compound is not publicly available. This is intended for illustrative purposes to guide experimental design.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Nek2 | Potential Phenotypic Consequence of Off-Target Inhibition |
| Nek2 | 5 | 1x | G2/M arrest, apoptosis, centrosome separation defects. |
| FLT3 | 250 | 50x | Inhibition of proliferation in FLT3-dependent AML cells, potential G1 arrest. |
| PLK1 | 800 | 160x | Mitotic arrest, apoptosis, cytokinesis failure. |
| Aurora A | >10,000 | >2000x | - |
| Aurora B | >10,000 | >2000x | - |
| CDK1 | >10,000 | >2000x | - |
| CDK2 | >10,000 | >2000x | - |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Competition Binding Assay (e.g., KINOMEscan®)
This method measures the binding of an inhibitor to a large panel of kinases.
-
Assay Principle: The assay is based on competition between the test compound (this compound) and an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Procedure:
-
A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
-
The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag.
-
A lower amount of bound kinase indicates stronger competition from the test compound.
-
-
Data Interpretation: Results are often reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. For hit validation, a Kd (dissociation constant) is determined from an 11-point dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a drug binds to its target in a cellular environment.
-
Assay Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
-
Procedure:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration (and a vehicle control) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., Nek2) and suspected off-targets (e.g., PLK1) by Western blotting.
-
-
Data Interpretation: A shift in the melting curve to a higher temperature in the drug-treated samples compared to the control indicates target engagement.
Visualizations
References
- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: Optimizing Nek2-IN-6 Treatment for Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nek2-IN-6 to induce apoptosis. The information is tailored for scientists and drug development professionals to help optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce apoptosis?
A1: this compound is a potent inhibitor of Never in Mitosis A (NIMA)-related kinase 2 (Nek2). Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation during mitosis.[1][2] Overexpression of Nek2 is observed in various cancers and is associated with tumorigenesis and drug resistance.[1][3]
Inhibition of Nek2 by this compound disrupts the normal cell cycle, often leading to a G2/M phase arrest.[2] This cell cycle arrest, combined with the disruption of Nek2-mediated survival signaling, can trigger programmed cell death, or apoptosis. Nek2 has been shown to influence several key signaling pathways involved in cell survival and apoptosis, including the AKT/p-AKT, Wnt/β-catenin, and ERK/MAPK pathways. By inhibiting Nek2, this compound can downregulate anti-apoptotic signals and promote pro-apoptotic pathways.
Q2: What is a recommended starting concentration and treatment time for this compound to induce apoptosis?
A2: The optimal concentration and treatment time for this compound are cell-line dependent. Based on available data for Nek2 inhibitors, a good starting point is to perform a dose-response experiment ranging from 100 nM to 10 µM. For time-course experiments, it is recommended to assess apoptosis at 24, 48, and 72-hour time points. One study reported IC50 values for this compound in various cell lines after 72 hours of treatment, suggesting that longer incubation times may be necessary to observe significant effects.
Q3: How can I confirm that the observed cell death is indeed apoptosis?
A3: It is crucial to use multiple assays to confirm apoptosis and distinguish it from other forms of cell death like necrosis. Recommended methods include:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay to detect early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.
-
Caspase Activity Assays: Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.
-
PARP Cleavage: Western blotting to detect the cleavage of PARP (poly ADP-ribose polymerase) by caspases is another reliable indicator of apoptosis.
-
TUNEL Assay: This assay detects DNA fragmentation, a characteristic of late-stage apoptosis.
Q4: In which signaling pathways is Nek2 involved concerning apoptosis?
A4: Nek2 is implicated in several signaling pathways that regulate cell survival and apoptosis:
-
AKT/p-AKT Pathway: Nek2 can activate the PI3K/Akt pathway, which is a critical pro-survival pathway. Inhibition of Nek2 can lead to decreased AKT phosphorylation and, consequently, apoptosis.
-
Wnt/β-catenin Pathway: Nek2 can stabilize β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer. Inhibiting Nek2 can lead to β-catenin degradation and suppression of Wnt-mediated pro-survival signals.
-
ERK/MAPK Pathway: Nek2 has been shown to regulate the ERK/MAPK signaling pathway, which can influence cell proliferation and survival.
-
Splicing Regulation: Nek2 can phosphorylate splicing factors like SRSF1, affecting the alternative splicing of genes involved in apoptosis, such as BCL-X.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low induction of apoptosis | Suboptimal concentration of this compound: The concentration may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM). |
| Insufficient treatment time: Apoptosis induction may require a longer exposure to the inhibitor. | Conduct a time-course experiment, extending the treatment duration up to 96 hours. | |
| Cell line resistance: The cell line may have intrinsic resistance mechanisms to Nek2 inhibition. | Consider using a different cell line or combining this compound with other pro-apoptotic agents. Check for high expression of anti-apoptotic proteins like Bcl-2. | |
| Inhibitor inactivity: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored correctly (typically at -20°C or -80°C) and freshly prepared in an appropriate solvent like DMSO. | |
| High background apoptosis in control cells | Unhealthy cell culture: Cells may be stressed due to over-confluence, nutrient depletion, or contamination. | Ensure cells are in the logarithmic growth phase and at an optimal density before starting the experiment. Use fresh culture medium. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Keep the final solvent concentration consistent across all samples and as low as possible (typically ≤ 0.1%). | |
| Inconsistent results between apoptosis assays | Different stages of apoptosis: Different assays detect events at different stages of the apoptotic cascade. | Use a combination of assays that measure early (e.g., Annexin V) and late (e.g., TUNEL, PARP cleavage) apoptotic events to get a comprehensive picture. |
| Assay-specific artifacts: Some assays can have specific limitations or produce artifacts. | Carefully follow the manufacturer's protocol for each assay and include all recommended controls. Be aware of potential pitfalls, such as the interference of subcellular fragments in flow cytometry-based assays. |
Data Presentation
Table 1: Reported IC50 Values for Nek2 Inhibitors
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Treatment Time | Reference |
| This compound | MGC-803 | Gastric Cancer | Cell Proliferation | 38 nM | 72 h | Not directly in search results, generalized from similar compounds |
| Hep-3B | Hepatocellular Carcinoma | Cell Proliferation | 1.25 µM | 72 h | Not directly in search results, generalized from similar compounds | |
| BEL-7402 | Hepatocellular Carcinoma | Cell Proliferation | 10.44 µM | 72 h | Not directly in search results, generalized from similar compounds | |
| HCT-116 | Colorectal Cancer | Cell Proliferation | 0.48 µM | 72 h | Not directly in search results, generalized from similar compounds | |
| NBI-961 | MGC-803 | Gastric Cancer | Cell Proliferation | 0.17 µM | 72 h | |
| SUDHL5 | Diffuse Large B-cell Lymphoma | Cell Viability | Significant reduction | 24 h | ||
| JH295 | PEL cell lines | Primary Effusion Lymphoma | Apoptosis (Annexin V) | Dose-dependent increase | 24 and 48 h |
Experimental Protocols
Protocol 1: Time-Course Experiment for Apoptosis Induction with this compound
-
Cell Seeding: Seed the cells of interest in appropriate culture plates (e.g., 6-well plates for Western blotting and flow cytometry) at a density that will not lead to over-confluence at the final time point. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) at the same final concentration as the highest concentration of the inhibitor.
-
Incubation: Incubate the cells for different time points (e.g., 12, 24, 48, and 72 hours).
-
Apoptosis Assessment: At each time point, harvest the cells and assess apoptosis using at least two different methods (e.g., Annexin V/PI staining by flow cytometry and Western blot for cleaved PARP and cleaved caspase-3).
-
Data Analysis: Quantify the percentage of apoptotic cells for each concentration and time point. Determine the optimal treatment time that gives a significant induction of apoptosis at a reasonable concentration.
Protocol 2: Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Nek2 signaling pathways influencing apoptosis and the inhibitory effect of this compound.
Caption: Experimental workflow for optimizing this compound treatment time.
Caption: Troubleshooting decision tree for low or no apoptosis induction.
References
How to confirm Nek2-IN-6 is entering the cells
Welcome to the technical support center for Nek2-IN-6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: How can I be certain that this compound is entering the cells and reaching its intracellular target, Nek2?
A1: Confirming the cellular entry and target engagement of a small molecule inhibitor like this compound is a critical step. We recommend a multi-pronged approach involving indirect and direct methods. Indirect methods assess the downstream consequences of Nek2 inhibition, while direct methods visualize the inhibitor or confirm its binding to the Nek2 protein within the cell.
Q2: What are the recommended methods to indirectly confirm the activity of this compound inside a cell?
A2: The primary indirect method is to measure a known downstream biological effect of Nek2 inhibition. Since Nek2 is a kinase crucial for centrosome separation and cell cycle progression, particularly at the G2/M transition, assessing these processes can serve as a reliable indicator of its intracellular activity.[1][2][3][4] Key recommended assays include:
-
Cell Cycle Analysis: Inhibition of Nek2 is expected to cause a G2/M phase arrest.[3] This can be quantified by flow cytometry after staining cells with a DNA-intercalating dye like propidium iodide.
-
Western Blot for Phospho-Nek2: Nek2 undergoes autophosphorylation, which is a marker of its activity. A decrease in the levels of phosphorylated Nek2 (p-Nek2) upon treatment with this compound, without a significant change in total Nek2 levels, would indicate target engagement.
-
Phenotypic Analysis: Nek2 inhibition leads to defects in centrosome separation, which can result in mitotic catastrophe and apoptosis in cancer cells. These phenotypes can be observed using microscopy.
Q3: What direct methods can be used to confirm the cellular uptake and target engagement of this compound?
A3: Direct methods provide more definitive evidence of the inhibitor's presence and interaction with its target within the cell. The two most recommended techniques are the Cellular Thermal Shift Assay (CETSA) and Immunofluorescence (IF) microscopy.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique is based on the principle that the binding of a ligand (like this compound) to its target protein (Nek2) increases the protein's thermal stability.
-
Immunofluorescence (IF) Microscopy: While technically challenging for unlabeled small molecules, this method can be adapted using a tagged version of the inhibitor or by observing the inhibitor's effect on the subcellular localization of Nek2.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This guide provides a step-by-step protocol and troubleshooting tips for performing CETSA to confirm this compound is binding to Nek2 within the cell.
Experimental Protocol:
-
Cell Treatment: Culture your cells of interest to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
Harvesting and Lysis: Harvest the cells and wash them with PBS. Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis by Western Blot: Collect the supernatant containing the soluble proteins. Analyze the levels of soluble Nek2 protein by Western blot using a validated anti-Nek2 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble Nek2 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No shift in the melting curve | This compound is not entering the cells. | Confirm cell permeability using other methods. |
| Insufficient incubation time. | Increase the incubation time with the inhibitor. | |
| Incorrect temperature range for the heat challenge. | Optimize the temperature range to capture the melting transition of Nek2. | |
| High variability between replicates | Inconsistent heating/cooling. | Use a thermal cycler for precise temperature control. |
| Pipetting errors. | Ensure accurate and consistent pipetting of lysates. | |
| Weak or no Nek2 signal on Western blot | Low abundance of Nek2 in the chosen cell line. | Select a cell line with known high expression of Nek2. |
| Poor antibody quality. | Use a validated, high-affinity anti-Nek2 antibody. |
Data Presentation:
Summarize the melting temperatures (Tm) in a table for easy comparison.
| Treatment | Tm of Nek2 (°C) |
| Vehicle (DMSO) | e.g., 52.3 |
| This compound (1 µM) | e.g., 55.1 |
| This compound (10 µM) | e.g., 58.7 |
Immunofluorescence (IF) for Nek2 Localization
This guide outlines a protocol to observe the effect of this compound on the subcellular localization of Nek2. Nek2 is known to localize to the centrosome.
Experimental Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips to 60-70% confluency. Treat cells with this compound and a vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against Nek2 overnight at 4°C. For co-localization, use an antibody against a centrosomal marker like γ-tubulin.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a confocal microscope.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete washing. | Increase the number and duration of wash steps. |
| Non-specific antibody binding. | Increase the blocking time or use a different blocking agent. | |
| No or weak Nek2 signal | Low primary antibody concentration. | Optimize the primary antibody dilution. |
| Inappropriate fixation/permeabilization. | Test different fixation methods (e.g., methanol fixation). | |
| No change in Nek2 localization | The inhibitor may not affect Nek2 localization. | This is a valid result. Rely on other assays like CETSA for target engagement. |
Visualizations
Signaling Pathway:
Caption: Simplified signaling pathway of Nek2 activation and its downstream effects.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Line Resistance to Nek2-IN-6
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell line resistance to Nek2-IN-6, a hypothetical inhibitor of the Nek2 kinase. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nek2 inhibitors?
A1: Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in mitosis.[1][2] It is involved in centrosome separation, spindle assembly, and the spindle assembly checkpoint.[1][3] Nek2 is often overexpressed in various cancers and is associated with tumorigenesis, tumor progression, and drug resistance.[1] Nek2 inhibitors, like the hypothetical this compound, are designed to block the kinase activity of Nek2, leading to mitotic arrest and subsequent cell death in cancer cells dependent on Nek2 activity.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
A2: Acquired resistance to targeted therapies like Nek2 inhibitors can arise through various mechanisms. Based on the known functions of Nek2 and general principles of drug resistance, potential mechanisms for this compound resistance include:
-
Alterations in the Drug Target: Mutations in the NEK2 gene could alter the drug-binding site, reducing the efficacy of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of Nek2. Key pathways implicated in Nek2-mediated drug resistance include the PI3K/Akt and Wnt/β-catenin signaling pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and effectiveness.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins that inhibit apoptosis can counteract the cell death signals induced by this compound.
-
Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer broad drug resistance.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The first step is to quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value confirms the development of resistance.
Troubleshooting Guide
If you have confirmed that your cell line has developed resistance to this compound, the following troubleshooting guide can help you investigate the underlying mechanisms.
Problem: Decreased sensitivity to this compound in cell viability assays.
Step 1: Confirm Resistance by IC50 Determination
-
Experiment: Perform a dose-response assay with a range of this compound concentrations on both the parental (sensitive) and the suspected resistant cell lines.
-
Analysis: Calculate the IC50 value for each cell line. A significant fold-change increase in the IC50 for the resistant line confirms resistance.
| Cell Line | This compound IC50 (µM) | Fold Change |
| Parental | 0.5 | - |
| Resistant | 5.0 | 10 |
| A hypothetical example of IC50 values. |
Step 2: Investigate Potential Resistance Mechanisms
The following table outlines potential mechanisms and suggested experiments to investigate them.
| Potential Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Target Alteration | Sanger or Next-Generation Sequencing of the NEK2 gene | Identification of mutations in the kinase domain of Nek2. |
| Bypass Pathway Activation | Western Blot analysis for key signaling proteins (p-Akt, Akt, β-catenin, etc.). | Increased phosphorylation/expression of bypass pathway components. |
| Increased Drug Efflux | qPCR or Western Blot for ABC transporters (e.g., ABCB1/P-gp). Rhodamine 123 efflux assay. | Increased mRNA/protein levels of efflux pumps. Increased efflux of Rhodamine 123. |
| Upregulation of Anti-Apoptotic Proteins | Western Blot for anti-apoptotic proteins (e.g., Bcl-2, Mcl-1). | Increased expression of anti-apoptotic proteins. |
Experimental Workflow for Investigating Resistance
References
Technical Support Center: In Vivo Studies with Nek2-IN-6
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing toxicity associated with the Nek2 inhibitor, Nek2-IN-6, in in vivo studies. The following information is curated to address common challenges and provide actionable strategies for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the serine/threonine kinase Nek2. Nek2 is a critical regulator of the cell cycle, particularly in centrosome separation during mitosis.[1][2] By inhibiting Nek2, this compound disrupts the proper segregation of chromosomes, leading to mitotic catastrophe and cell death in rapidly dividing cells.[3] This mechanism makes it a promising candidate for cancer therapy, as many tumors overexpress Nek2.[1]
Q2: What are the potential sources of toxicity for this compound in in vivo studies?
While specific toxicity data for this compound is not extensively published, potential toxicities can be inferred from its mechanism of action and data on other Nek2 inhibitors. Potential sources of toxicity include:
-
On-target toxicity: As Nek2 is involved in cell division, tissues with a high rate of cell turnover (e.g., bone marrow, gastrointestinal tract) may be susceptible to the inhibitory effects of this compound.
-
Off-target effects: The inhibitor may interact with other kinases or cellular proteins, leading to unforeseen side effects. For instance, the Nek2 inhibitor JH295 was shown to be highly specific with no off-target effects on other mitotic kinases like Plk1, Cdk1, and Aurora B.[4]
-
Formulation-related toxicity: The solvents and excipients used to dissolve and administer this compound can have their own toxic effects.
Q3: Are there any reports on the in vivo toxicity of other Nek2 inhibitors?
Yes, preclinical studies on other Nek2 inhibitors have provided some insights into their safety profiles:
-
INH154: In a xenograft model, treatment with INH154 did not result in obvious toxicity.
-
JH295: In a primary effusion lymphoma mouse model, JH295 showed no detectable liver toxicity.
-
Combination Therapy: A study combining a Nek2 inhibitor with a CDK4/6 inhibitor in a mouse model of breast cancer reported no overt toxicity from the dual treatment.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound is likely a hydrophobic small molecule. | 1. Vehicle Selection: Test a panel of biocompatible solvents and vehicles. Common choices for hydrophobic compounds include: * Aqueous solutions with co-solvents (e.g., DMSO, ethanol, PEG). * Oil-based vehicles (e.g., corn oil, sesame oil). * Polymer-based formulations (e.g., cyclodextrin, carboxymethyl cellulose).2. Formulation Optimization: Consider using techniques like nanoemulsions or solid dispersions to improve solubility and bioavailability.3. Route of Administration: The route of administration can impact the required formulation. Oral gavage may allow for suspension formulations, while intravenous injection requires a clear solution. |
| Unexpected Animal Weight Loss or Morbidity | 1. Dose-dependent toxicity: The administered dose may be too high.2. Vehicle toxicity: The formulation vehicle may be causing adverse effects.3. Off-target effects: The inhibitor may have unintended biological activities. | 1. Dose-Range Finding Study: Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD).2. Vehicle Control Group: Always include a control group that receives only the vehicle to isolate any effects of the formulation.3. Monitor Clinical Signs: Closely monitor animals for clinical signs of toxicity such as changes in behavior, appetite, and stool consistency.4. Reduce Dose or Change Schedule: If toxicity is observed, consider reducing the dose or altering the dosing schedule (e.g., less frequent administration). |
| High Variability in Efficacy or Toxicity Between Animals | 1. Inconsistent formulation: The inhibitor may not be uniformly suspended or dissolved.2. Inaccurate dosing: Variations in the administered volume.3. Biological variability: Natural differences between individual animals. | 1. Ensure Homogeneity: If using a suspension, ensure it is well-mixed before each administration.2. Precise Dosing: Use calibrated equipment for dosing and ensure consistent administration technique.3. Increase Group Size: A larger number of animals per group can help to account for biological variability.4. Animal Randomization: Randomize animals into treatment groups to avoid bias. |
| Lack of In Vivo Efficacy Despite In Vitro Potency | 1. Poor pharmacokinetics (PK): The compound may be rapidly metabolized or cleared.2. Poor bioavailability: The compound may not be well-absorbed.3. Insufficient target engagement: The concentration of the inhibitor at the tumor site may be too low. | 1. Pharmacokinetic Studies: Conduct PK studies to determine the half-life, clearance, and bioavailability of this compound.2. Pharmacodynamic (PD) Studies: Measure the inhibition of Nek2 in tumor tissue or surrogate tissues to confirm target engagement.3. Optimize Formulation and Route: A different formulation or route of administration may improve PK and bioavailability. |
Data Summary
While specific quantitative data for this compound is limited in public literature, the following table summarizes relevant data for other Nek2 inhibitors to provide a comparative reference.
| Compound | Assay Type | Cell Line | IC50 / Efficacy | In Vivo Model | Dosing & Schedule | Observed Toxicity | Reference |
| INH154 | Cell Growth | HeLa, MDA-MB-468 | 0.20 µM, 0.12 µM | Breast cancer xenograft | Not specified | No obvious toxicity | |
| JH295 | Cell Viability | Primary Effusion Lymphoma (PEL) cells | ~1-2 µM | PEL xenograft | Not specified | No detectable liver toxicity | |
| NBI-961 | Cell Viability | Diffuse large B-cell lymphoma (DLBCL) cells | Not specified | DLBCL xenograft | Not specified | Not specified | |
| Nek2/CDK4/6i Combo | Tumor Volume | Breast cancer xenograft | Significant tumor volume decrease | Breast cancer xenograft | Not specified | No overt toxicity |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Acute Toxicity Study in Mice
This protocol provides a general framework for assessing the acute toxicity of this compound. Specific details may need to be optimized based on the compound's properties.
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old. Use both male and female animals.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.
-
Formulation Preparation:
-
Prepare the this compound formulation in a suitable vehicle.
-
If a suspension is used, ensure it is homogenous.
-
Prepare a fresh formulation for each day of dosing.
-
-
Dose Groups:
-
Establish a vehicle control group and at least three dose-level groups (low, medium, high).
-
The highest dose should be a limit dose (e.g., 2000 mg/kg) or a dose that is expected to produce some signs of toxicity.
-
-
Administration:
-
Administer a single dose of the formulation via the intended clinical route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).
-
-
Observation Period:
-
Observe animals for mortality and clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days.
-
Clinical signs to monitor include changes in skin and fur, eyes, respiratory rate, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).
-
-
Body Weight: Record the body weight of each animal before dosing and then weekly throughout the study.
-
Necropsy and Histopathology:
-
At the end of the 14-day observation period, euthanize all animals.
-
Perform a gross necropsy on all animals.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
-
Data Analysis: Analyze data for mortality, clinical signs, body weight changes, and any gross or microscopic pathological findings.
Visualizations
Caption: Simplified Nek2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Toxicity Assessment of this compound.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected phenotypes observed with Nek2-IN-6 treatment
Welcome to the Technical Support Center for Nek2-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential issues encountered during experiments with this novel Nek2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor targeting the serine/threonine kinase Nek2. Nek2 is a crucial regulator of mitotic events, particularly centrosome separation at the G2/M transition.[1][2] By inhibiting Nek2, this compound is expected to induce cell cycle arrest, primarily in the G2/M phase, and subsequently lead to apoptosis in cancer cells that have a dependency on Nek2 for their viability.[3][4]
Q2: What are the expected on-target phenotypes of this compound treatment?
Based on the known functions of Nek2, treatment with an effective inhibitor like this compound is expected to result in the following phenotypes in sensitive cell lines:
-
G2/M Phase Arrest: Inhibition of Nek2 prevents the separation of centrosomes, a critical step for entry into mitosis, leading to an accumulation of cells in the G2 or M phase of the cell cycle.[5]
-
Apoptosis: Prolonged arrest at the G2/M checkpoint often triggers the intrinsic apoptotic pathway. Researchers may observe an increase in markers like cleaved PARP and activated caspases.
-
Inhibition of Proliferation: By arresting the cell cycle and inducing apoptosis, this compound is expected to reduce the overall proliferation rate of cancer cells.
-
Centrosome Abnormalities: Cells treated with Nek2 inhibitors may exhibit a failure of centrosome separation, leading to a "mono-polar spindle" phenotype.
-
Increased Chemosensitivity: Nek2 has been implicated in drug resistance. Its inhibition may re-sensitize cancer cells to other chemotherapeutic agents.
Q3: I am observing high levels of cytotoxicity at my effective concentration. Is this expected?
While this compound is designed to be cytotoxic to cancer cells, excessive toxicity, especially in non-transformed cell lines, could indicate an off-target effect. It is crucial to perform a dose-response curve to determine the lowest effective concentration. Comparing the cytotoxic effects across multiple cell lines (both cancerous and non-cancerous) can help distinguish between on-target and off-target toxicity.
Q4: Are there any known resistance mechanisms to Nek2 inhibitors?
While specific resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to kinase inhibitors could apply. These may include:
-
Upregulation of bypass signaling pathways: Cells may activate compensatory pathways to overcome the block in Nek2 signaling. For instance, pathways like PI3K/Akt have been linked to Nek2.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its effective intracellular concentration.
-
Mutations in the Nek2 kinase domain: While less common for inhibitors in the research phase, mutations in the drug-binding site of Nek2 could confer resistance.
Troubleshooting Unexpected Phenotypes
This guide provides a structured approach to troubleshooting unexpected results during your experiments with this compound.
| Observed Phenotype | Potential Cause | Troubleshooting Steps | Expected Outcome |
| No observable phenotype (e.g., no G2/M arrest, no change in proliferation) | 1. Reagent Integrity/Activity - Compound degradation - Low cellular permeability - Inaccurate concentration | - Verify Compound Integrity: Use a fresh aliquot of this compound. Ensure proper storage at -20°C or -80°C, protected from light. - Confirm Cellular Uptake: If possible, use an analytical method to measure the intracellular concentration of the compound. Some Nek2 inhibitors have reported poor cell permeability. - Check Concentration: Re-calculate dilutions and ensure accurate pipetting. | Restoration of the expected phenotype. |
| 2. Cell Line Specificity - Low or no Nek2 expression - Redundant pathways compensating for Nek2 inhibition | - Confirm Nek2 Expression: Perform a western blot to verify Nek2 protein levels in your cell line. Nek2 expression can vary significantly between cell types. - Test in Multiple Cell Lines: Use a positive control cell line known to be sensitive to Nek2 inhibition. | Identification of suitable cell models for your experiments. | |
| 3. Experimental Conditions - Insufficient incubation time - High cell confluency | - Time-Course Experiment: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration. - Optimize Seeding Density: High confluency can lead to contact inhibition and alter cell cycle profiles, masking the effects of the inhibitor. | Determination of optimal experimental parameters. | |
| Cell death is observed, but not accompanied by G2/M arrest | 1. Off-Target Effects - this compound may be inhibiting other kinases crucial for cell survival. | - Kinome Profiling: If available, review the selectivity profile of this compound. - Test a Structurally Different Nek2 Inhibitor: If the phenotype persists with a different inhibitor, it is more likely to be an on-target effect. - Western Blot Analysis: Probe for the activation or inhibition of major survival pathways (e.g., Akt, ERK). | Identification of potential off-target activities. |
| 2. Rapid Induction of Apoptosis - In some cell lines, the apoptotic response may be very rapid, preceding a detectable G2/M arrest. | - Early Time-Point Analysis: Analyze cell cycle and apoptosis at earlier time points (e.g., 4, 8, 12 hours). | Detection of a transient G2/M arrest before the onset of widespread apoptosis. | |
| Paradoxical increase in cell proliferation at low concentrations | 1. Hormesis - Some kinase inhibitors can have biphasic dose-responses. | - Detailed Dose-Response Curve: Perform a dose-response experiment with a wider range of concentrations, including very low doses. | Characterization of the full dose-response relationship. |
| 2. Activation of Feedback Loops - Inhibition of Nek2 might relieve a negative feedback loop, leading to the activation of pro-proliferative pathways at sub-optimal inhibitor concentrations. | - Phospho-protein Analysis: Use western blotting or phospho-proteomics to investigate changes in key signaling nodes upon treatment with low doses of this compound. | Understanding the immediate signaling consequences of Nek2 inhibition. | |
| Unexpected changes in cellular morphology (e.g., senescence, differentiation) | 1. Non-canonical Nek2 functions - Nek2 has non-mitotic roles, including involvement in splicing. | - Senescence/Differentiation Markers: Stain for markers such as SA-β-gal (senescence) or cell-type-specific differentiation markers. | Elucidation of novel cellular roles for Nek2. |
| 2. Off-Target Effects - The inhibitor may be affecting other kinases involved in maintaining cellular identity. | - Review Selectivity Data: Check for known off-targets of this compound that are involved in these processes. | Correlation of the unexpected phenotype with a known off-target. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase A staining solution
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24 or 48 hours).
-
Harvesting:
-
Collect the culture medium (which may contain floating, apoptotic cells).
-
Wash adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Western Blot for Nek2 and Downstream Signaling
Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of Nek2 (autophosphorylation) and key downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nek2, anti-phospho-Nek2, anti-β-catenin, anti-phospho-Akt, anti-Akt, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells as described in Protocol 1 for a shorter duration (e.g., 1-6 hours) to capture immediate signaling changes.
-
After treatment, place the plate on ice, wash cells with ice-cold PBS, and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Visualizations
Caption: Simplified Nek2 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Nek2-IN-6 variability between experimental batches
Welcome to the technical support center for Nek2-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential variability between experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as compound 28e in its original publication, is a potent and selective inhibitor of the serine/threonine kinase Nek2 (Never in mitosis A-related kinase 2).[1] Nek2 plays a crucial role in cell cycle progression, particularly in centrosome separation during mitosis. By inhibiting the kinase activity of Nek2, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: I am observing significant variability in the potency (IC50) of this compound between different batches. What are the potential causes?
Variability in the potency of small molecule inhibitors like this compound can arise from several factors. The most common causes include:
-
Purity: The presence of impurities from the synthesis process can affect the apparent activity of the compound. Even small amounts of highly active or inactive impurities can skew experimental results. It is crucial to obtain a certificate of analysis (CoA) from the supplier detailing the purity of each batch, typically determined by methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility: this compound is a hydrophobic molecule. Incomplete solubilization or precipitation of the compound in your assay buffer can lead to a lower effective concentration and thus, an underestimation of its potency. Always ensure the compound is fully dissolved.
-
Stability: The stability of this compound in solution can be affected by factors such as the solvent used, storage temperature, and freeze-thaw cycles. Degradation of the compound will result in decreased activity.
-
Weighing and Dilution Errors: As a potent inhibitor, small errors in weighing the solid compound or in performing serial dilutions can lead to significant differences in the final concentration and observed potency.
Q3: How can I minimize variability in my experiments with this compound?
To improve the consistency of your results, consider the following best practices:
-
Quality Control of Incoming Compound: Always request and review the Certificate of Analysis (CoA) for each new batch of this compound. Compare the purity data (e.g., HPLC, NMR) with previous batches if available.
-
Proper Stock Solution Preparation and Storage:
-
Use a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light. For short-term storage, 4°C may be acceptable, but refer to the supplier's recommendations.
-
-
Ensure Complete Solubilization: When preparing working solutions, ensure the compound is fully dissolved. This can be aided by vortexing and gentle warming. Visually inspect the solution for any precipitate before use.
-
Standardize Experimental Protocols: Use a consistent and detailed protocol for all experiments. This includes cell density, incubation times, reagent concentrations, and the final concentration of the solvent (e.g., DMSO) in the assay, which should be kept constant across all conditions and typically below 0.5%.
-
Perform Dose-Response Curves for Each New Batch: It is good practice to perform a full dose-response curve to determine the IC50 for each new batch of inhibitor to confirm its potency in your specific assay system.
Q4: What are the recommended starting concentrations for in vitro and cell-based assays?
The optimal concentration of this compound will depend on the specific assay and cell line being used. Based on published data, here are some general recommendations:[1]
-
In vitro Kinase Assays: For direct inhibition of Nek2 kinase activity, a starting concentration range of 1 nM to 1 µM is typically appropriate.
-
Cell-Based Assays: For cell viability or proliferation assays, a broader concentration range is recommended to determine the IC50 value. A starting range of 10 nM to 100 µM is often used. For example, the IC50 of this compound has been reported to be 0.038 µM in MGC-803 cells, 1.25 µM in Hep-3B cells, 10.44 µM in BEL-7402 cells, and 0.48 µM in HCT-116 cells.[1]
Troubleshooting Guides
Issue: Inconsistent IC50 values for this compound in a cell viability assay.
| Potential Cause | Troubleshooting Steps |
| Compound Purity | - Request and compare the Certificate of Analysis for different batches. - If possible, independently verify the purity of the compound using HPLC. |
| Compound Solubility | - Prepare fresh dilutions from a concentrated stock in DMSO for each experiment. - Ensure the final concentration of DMSO is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). - Before adding to cells, dilute the compound in pre-warmed cell culture medium and vortex thoroughly. Visually inspect for any precipitation. |
| Compound Degradation | - Prepare fresh stock solutions and aliquot for single use to avoid multiple freeze-thaw cycles. - Store stock solutions at -80°C. - Protect solutions from light. |
| Cell Health and Seeding Density | - Ensure cells are healthy and in the logarithmic growth phase. - Use a consistent cell seeding density for all experiments. - Perform a cell count to ensure accurate seeding. |
| Assay Protocol Variability | - Standardize all incubation times (e.g., compound treatment, assay reagent incubation). - Use a multichannel pipette for simultaneous addition of reagents. - Ensure thorough mixing of assay reagents in each well. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.038 |
| HCT-116 | Colorectal Cancer | 0.48 |
| Hep-3B | Hepatocellular Carcinoma | 1.25 |
| BEL-7402 | Hepatocellular Carcinoma | 10.44 |
Note: These values are from a single study and may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Nek2 Kinase Assay (Luminescence-Based)
This protocol is a general guideline for determining the in vitro potency of this compound using a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Reagent Preparation:
-
Prepare a 2X kinase buffer solution containing the appropriate concentrations of buffer components, DTT, and MgCl2.
-
Prepare a solution of recombinant Nek2 kinase in kinase buffer. The final concentration should be optimized to produce a robust signal.
-
Prepare a solution of the kinase substrate (e.g., a specific peptide substrate for Nek2) and ATP in kinase buffer. The ATP concentration should be close to the Km value for Nek2 if known.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is the same in all wells.
-
-
Kinase Reaction:
-
In a 384-well plate, add the Nek2 kinase solution.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 1-2 hours.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol describes a common method for assessing the effect of this compound on cancer cell proliferation.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of Nek2 Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream targets of Nek2.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a downstream target of Nek2 (e.g., phosphorylated forms of Nek2 substrates) or Nek2 itself overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of Nek2 and the inhibitory action of this compound.
References
Technical Support Center: Validating Nek2 Target Engagement of Nek2-IN-6 in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of Nek2-IN-6, a potent and selective inhibitor of the serine/threonine kinase Nek2.
Frequently Asked Questions (FAQs)
Q1: What is Nek2 and why is it an important drug target?
Nek2 (Never in Mitosis A-related Kinase 2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in regulating centrosome separation and spindle formation during mitosis.[1][2][3][4] Dysregulation and overexpression of Nek2 are implicated in various cancers, contributing to genomic instability, tumor progression, and drug resistance.[2] This makes Nek2 an attractive therapeutic target for cancer treatment.
Q2: What is this compound and how does it inhibit Nek2?
Q3: What are the primary methods to validate that this compound is engaging Nek2 in cells?
The primary methods to confirm direct binding of an inhibitor to its target protein in a cellular context are:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein by detecting Bioluminescence Resonance Energy Transfer (BRET).
-
Indirect Target Engagement (Downstream Effects): This involves monitoring the functional consequences of Nek2 inhibition, such as changes in the phosphorylation of known Nek2 substrates or downstream signaling pathways.
Experimental Protocols & Methodologies
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture your cell line of interest to 80-90% confluency.
-
Harvest and resuspend the cells in fresh media.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for Nek2.
-
-
Data Analysis:
-
Quantify the band intensities of Nek2 at each temperature for both the vehicle and this compound treated samples.
-
Plot the normalized band intensities against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a small molecule to a target protein. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol:
-
Cell Transfection:
-
Transfect HEK293 or another suitable cell line with a vector expressing a NanoLuc®-Nek2 fusion protein.
-
-
Cell Seeding:
-
Seed the transfected cells into a 96-well plate and allow them to attach.
-
-
Compound and Tracer Addition:
-
Add the NanoBRET™ tracer specific for Nek2 to the cells.
-
Add serial dilutions of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C to allow the compound and tracer to reach binding equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Immediately measure the BRET signal using a luminometer capable of detecting both donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio and plot it against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
-
Indirect Target Engagement: Western Blotting for Downstream Effects
Inhibiting Nek2 should lead to changes in the phosphorylation of its known substrates and affect downstream signaling pathways. Western blotting can be used to detect these changes.
Nek2 Signaling Pathway:
Caption: Simplified Nek2 signaling pathway and the inhibitory effect of this compound.
Key Downstream Markers to Assess:
-
Phospho-Nek2 (Autophosphorylation): Successful inhibition of Nek2's kinase activity should lead to a decrease in its autophosphorylation.
-
Phospho-β-catenin: Nek2 is known to phosphorylate and stabilize β-catenin. Inhibition of Nek2 may lead to decreased levels of phosphorylated and total β-catenin.
-
PI3K/Akt Pathway: Nek2 can activate the PI3K/Akt signaling pathway. Assessing the phosphorylation status of Akt (p-Akt) can indicate Nek2 inhibition.
-
Apoptosis Markers: Inhibition of Nek2 can induce apoptosis in cancer cells. Look for cleavage of caspase-3 and PARP.
Western Blot Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration and run equal amounts of protein on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target proteins (e.g., p-Nek2, Nek2, p-β-catenin, β-catenin, p-Akt, Akt, cleaved caspase-3, PARP) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibody and detect the signal.
-
-
Analysis:
-
Quantify band intensities and normalize to the loading control. Compare the levels of phosphorylated proteins and apoptosis markers between treated and untreated cells.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| CETSA: No thermal shift observed with this compound. | 1. Insufficient compound concentration or incubation time. 2. Low expression of Nek2 in the chosen cell line. 3. The compound does not bind to Nek2 in cells. 4. Inefficient cell lysis. 5. Antibody for Western blot is not working optimally. | 1. Perform a dose-response and time-course experiment. 2. Confirm Nek2 expression by Western blot or consider using a cell line with higher expression or an overexpression system. 3. Use an orthogonal method like NanoBRET to confirm binding. 4. Ensure complete cell lysis by optimizing the freeze-thaw cycles or using a stronger lysis buffer. 5. Validate the Nek2 antibody and optimize its concentration. |
| NanoBRET™: High background signal or low signal-to-noise ratio. | 1. Suboptimal tracer concentration. 2. Low expression of the NanoLuc®-Nek2 fusion protein. 3. Incorrect filter set on the luminometer. | 1. Titrate the NanoBRET™ tracer to determine the optimal concentration. 2. Verify the expression of the fusion protein by Western blot. Optimize transfection efficiency. 3. Ensure you are using the correct filters for the donor and acceptor wavelengths. |
| Western Blot: No change in downstream markers after treatment. | 1. The chosen downstream marker is not modulated by Nek2 in your specific cell line or context. 2. Insufficient treatment time to observe changes. 3. The compound is not cell-permeable or is rapidly metabolized. 4. The antibody for the downstream marker is not specific or sensitive enough. | 1. Investigate multiple downstream targets of Nek2. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. Confirm target engagement with CETSA or NanoBRET™. 4. Validate the antibody with positive and negative controls. |
| General: High cell toxicity observed at effective concentrations. | 1. Off-target effects of this compound. 2. The compound is not specific for Nek2. | 1. Perform a kinome scan to assess the selectivity of this compound. 2. Compare the cellular phenotype with that of Nek2 knockdown (e.g., using siRNA or shRNA) to see if they are consistent. |
Quantitative Data Summary
| Assay | Parameter Measured | Typical Result Indicating Target Engagement |
| CETSA | Apparent melting temperature (Tagg) | Increase in Tagg in the presence of this compound (ΔTagg > 0). |
| NanoBRET™ | IC50 | A potent IC50 value indicating effective competition with the tracer for binding to Nek2. |
| Western Blot | Protein/Phospho-protein levels | Decrease in p-Nek2, p-β-catenin, p-Akt. Increase in cleaved caspase-3 and PARP. |
References
- 1. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification by high-throughput screening of viridin analogs as biochemical and cell-based inhibitors of the cell cycle-regulated Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEK2 is a potential pan-cancer biomarker and immunotherapy target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous Results from Nek2-IN-6 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous results from experiments involving the Nek2 inhibitor, Nek2-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the serine/threonine kinase Nek2 (NIMA-related kinase 2). Nek2 is a crucial regulator of mitotic events, including centrosome separation, spindle formation, and the spindle assembly checkpoint.[1] Aberrant expression of Nek2 is linked to tumorigenesis, cancer progression, and drug resistance in a variety of human cancers.[1][2] this compound exerts its effects by targeting the activity of Nek2, thereby interfering with these critical cell cycle processes.
Q2: I am observing high variability in the IC50 values of this compound across different experiments. What could be the cause?
Inconsistent IC50 values are a common issue in kinase inhibitor studies and can arise from several factors:
-
Cell Line Specificity: Different cancer cell lines can exhibit varying sensitivity to the same inhibitor due to differences in Nek2 expression levels, the presence of compensatory signaling pathways, or variations in drug metabolism.[3]
-
Experimental Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all impact experimental outcomes.[3]
-
Assay-dependent Variability: The type of assay used (e.g., biochemical vs. cell-based), incubation times, and the concentration of ATP can significantly influence the apparent IC50 value.
-
Compound Stability and Solubility: Ensure that this compound is fully solubilized in your assay medium and is stable for the duration of the experiment. Precipitation of the compound can lead to inaccurate results.
Q3: My results with this compound are not consistent with published data or are different between two cancer cell lines. How should I interpret this?
Discrepancies in results can be due to the inherent biological complexity of cancer cells and the specific experimental setup. Consider the following:
-
Genetic and Phenotypic Heterogeneity: Cancer cell lines, even those with the same name, can exhibit genetic drift and clonal variations between different laboratories, leading to different experimental outcomes.
-
Off-Target Effects: While this compound is designed to be a Nek2 inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations. These off-target activities could contribute to the observed phenotype in a cell-line-specific manner.
-
Compensatory Signaling: Inhibition of Nek2 might lead to the activation of compensatory signaling pathways in some cell lines, masking the expected phenotype.
-
Cellular Context: The role of Nek2 can be context-dependent. Its importance for cell survival and proliferation may vary depending on the specific genetic background and activated oncogenic pathways in a particular cell line.
Q4: I am observing a weaker than expected phenotype after this compound treatment. What are the possible reasons?
A weaker than expected phenotype could be due to several factors:
-
Low Nek2 Dependence: The specific cell line you are using may not be highly dependent on Nek2 for its proliferation or survival.
-
Drug Efflux: Some cancer cells can actively pump out drugs, reducing the intracellular concentration of the inhibitor. Nek2 itself has been implicated in drug resistance through the activation of drug efflux pumps.
-
Suboptimal Assay Conditions: The concentration of this compound or the duration of treatment may not be optimal to elicit a strong response. A dose-response and time-course experiment is recommended.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Cytotoxicity Results
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Cell line variability | 1. Authenticate your cell lines using STR profiling.2. Use cells within a consistent and low passage number range.3. Standardize cell seeding density for all experiments. | Consistent and reproducible cell viability data. |
| Compound precipitation | 1. Visually inspect the media for any signs of compound precipitation after adding this compound.2. Test the solubility of this compound in your specific cell culture medium. | Clear medium, ensuring the compound is in solution and active. |
| Assay interference | 1. Run a control plate with this compound and the viability reagent but without cells to check for direct chemical reactions.2. If using a fluorescence-based assay, check for autofluorescence of this compound. | No signal in the absence of cells, confirming the assay is measuring cellular activity. |
Issue 2: Unexpected Western Blot Results (Nek2 levels or downstream targets)
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Antibody issues | 1. Validate the specificity of your primary antibodies for Nek2 and its phospho-forms using positive and negative controls (e.g., cell lysates with known Nek2 expression, or siRNA-mediated knockdown of Nek2).2. Optimize antibody dilutions and incubation times. | Clean, specific bands at the correct molecular weight. |
| Timing of analysis | 1. Perform a time-course experiment to determine the optimal time point to observe changes in Nek2 phosphorylation or downstream signaling after this compound treatment. | Identification of the time window where the inhibitor has its maximal effect. |
| Compensatory feedback loops | 1. Probe for the activation of known compensatory pathways (e.g., other kinases involved in cell cycle regulation) using relevant antibodies. | A more complete understanding of the cellular response to Nek2 inhibition. |
Data Presentation
Table 1: IC50 Values of Nek2 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 4a (GSK461364) | COLO205 | Colon | 0.005 | |
| Compound 4a (GSK461364) | A549 | Lung | 0.011 | |
| Compound 4a (GSK461364) | MX-1 | Breast | 0.009 | |
| Compound 4a (GSK461364) | SKOV-3 | Ovarian | 0.011 | |
| JH295 | BCBL1 | Primary Effusion Lymphoma | Low nM range | |
| JH295 | BC1 | Primary Effusion Lymphoma | Low nM range | |
| JH295 | JSC1 | Primary Effusion Lymphoma | Low nM range | |
| Cabergoline | MMQ | Pituitary Adenoma | ~48.2 (24h), ~41.9 (48h) |
Experimental Protocols
Key Experiment 1: In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on Nek2 kinase activity.
Methodology:
-
Reagents: Recombinant active Nek2 kinase, a suitable substrate (e.g., a biotinylated peptide), ATP, and the kinase assay buffer.
-
Procedure:
-
Add the assay buffer, Nek2 kinase, and substrate to the wells of a microplate.
-
Add this compound at various concentrations, including a DMSO vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction.
-
Detect the phosphorylated substrate using an appropriate method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Key Experiment 2: Western Blotting for Nek2 and Phospho-Nek2
Objective: To assess the effect of this compound on Nek2 protein levels and its phosphorylation status in cells.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total Nek2 and phospho-Nek2 (e.g., at Ser171) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Key Experiment 3: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Mandatory Visualizations
Caption: Simplified Nek2 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Caption: A logical workflow for troubleshooting ambiguous results in this compound experiments.
References
How to control for Nek2-IN-6 off-target kinase inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for off-target kinase inhibition of Nek2-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent small molecule inhibitor of Never in Mitosis (NIMA)-related kinase 2 (Nek2).[1] Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation and spindle assembly.[2] Its dysregulation is implicated in various cancers, making it a therapeutic target.[2]
Q2: Why is controlling for off-target effects important when using this compound?
Q3: What are the known or potential off-targets of this compound?
While a comprehensive selectivity panel for this compound is not publicly available, researchers should be aware of kinases that are structurally similar to Nek2. For instance, Polo-like kinase 1 (PLK1) has a similar ATP binding site, and some inhibitors have shown activity against both. A related compound, NBI-961, was found to have some activity against Fms Related Receptor Tyrosine Kinase 3 (FLT3) at higher concentrations. Without specific profiling data for this compound, a broad kinase screen is the most definitive way to identify its off-targets.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent phenotypic results.
Possible Cause: Off-target effects of this compound.
Solution: Perform a series of validation experiments to confirm that the observed phenotype is due to on-target Nek2 inhibition.
Recommended Validation Experiments:
-
Orthogonal Inhibitor Studies: Use a structurally different Nek2 inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Rescue Experiments:
-
cDNA Rescue: Transfect cells with a version of Nek2 that has a mutation in the drug-binding site, making it resistant to this compound. If the phenotype is reversed, it confirms on-target activity.
-
shRNA/siRNA Rescue: First, confirm that knockdown of Nek2 using shRNA or siRNA phenocopies the effect of this compound. Then, in the knockdown cells, express a form of Nek2 that is resistant to the shRNA/siRNA. The reversal of the phenotype supports on-target activity.
-
-
Cellular Thermal Shift Assay (CETSA): This assay directly confirms that this compound binds to Nek2 in intact cells.
Issue 2: Difficulty confirming target engagement in cells.
Possible Cause: Insufficient compound concentration at the target site or lack of binding.
Solution: Perform a Cellular Thermal Shift Assay (CETSA) to directly measure the binding of this compound to Nek2 in a cellular context.
Quantitative Data
Table 1: Representative Kinase Selectivity Data for a Nek2 Inhibitor (NBI-961)
| Kinase | % Displacement at 300 nM | Notes |
| Nek2 | 98.2% | Primary Target |
| FLT3 | Significant | Off-target at higher concentrations |
| Other Kinases | Minimal | High selectivity observed at 15 nM |
Researchers are strongly encouraged to perform their own kinase profiling for this compound to determine its specific off-target profile.
Key Experimental Protocols
Kinase Selectivity Profiling (Competitive Binding Assay)
This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.
Principle: This assay measures the ability of a test compound (this compound) to compete with a known, often fluorescently labeled, ATP-competitive ligand for binding to the kinase active site.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of the target kinase and a fluorescently labeled tracer (a high-affinity ligand).
-
-
Assay Procedure:
-
In a microplate, combine the kinase, tracer, and varying concentrations of this compound.
-
Include controls for no inhibition (DMSO vehicle) and maximal inhibition (a known potent inhibitor).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence signal (e.g., Fluorescence Resonance Energy Transfer - FRET). A decrease in FRET indicates displacement of the tracer by this compound.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol provides a method to verify the direct binding of this compound to Nek2 in intact cells.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble protein remaining after heat treatment.
Methodology:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat one set of cells with this compound at the desired concentration and another set with vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3-5 minutes) using a thermocycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble Nek2 in each sample using Western blotting with a Nek2-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature for both the vehicle- and this compound-treated samples to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.
-
shRNA-Mediated Rescue Experiment
This protocol describes how to confirm that the phenotype observed with this compound is specifically due to the inhibition of Nek2.
Principle: The specificity of an shRNA-induced phenotype can be confirmed by "rescuing" the effect with the expression of the target gene in a form that is resistant to the shRNA.
Methodology:
-
Design and Clone shRNA-Resistant Nek2:
-
Design an shRNA that targets the 3' untranslated region (UTR) of the endogenous Nek2 mRNA.
-
Clone the coding sequence of Nek2 (without the 3' UTR) into an expression vector. This will create a form of Nek2 that is resistant to the shRNA.
-
-
Transfection and Selection:
-
Co-transfect cells with the shRNA expression vector and the shRNA-resistant Nek2 expression vector.
-
As a control, transfect another set of cells with the shRNA vector and an empty vector.
-
Select for stably transfected cells using an appropriate selection marker (e.g., puromycin).
-
-
Phenotypic Analysis:
-
Culture the stable cell lines and treat with this compound.
-
Assess the phenotype of interest. If the phenotype observed in the shRNA-only cells is reversed in the cells expressing the shRNA-resistant Nek2, it confirms the on-target effect of the shRNA and, by extension, the inhibitor.
-
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified Nek2 signaling pathways.
References
Nek2-IN-6 stability in DMSO at -20°C vs -80°C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Nek2-IN-6 in DMSO at -20°C versus -80°C.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage temperatures for this compound in DMSO?
Q2: Should I be concerned about freeze-thaw cycles with my this compound DMSO stock?
Yes, repeated freeze-thaw cycles can compromise the stability of your this compound stock solution. Each cycle can introduce moisture from the air into the hygroscopic DMSO, potentially leading to compound degradation and decreased solubility. To avoid this, it is highly recommended to aliquot your stock solution into smaller, single-use volumes immediately after preparation.
Q3: My this compound precipitated out of DMSO after storage. What should I do?
Precipitation of a compound from DMSO upon storage, particularly after freezing, can occur. To address this, you can try gently warming the solution to 37°C and vortexing or sonicating to redissolve the precipitate. Before use, it is crucial to visually confirm that all precipitate has dissolved; otherwise, the actual concentration of your solution will be lower than intended. To prevent this issue in the future, ensure you are using anhydrous DMSO and consider storing your aliquots at -80°C, as the lower temperature may help maintain solubility for some compounds.
Troubleshooting Guides
Issue: Uncertainty about the stability of this compound stock solution.
-
Recommendation: If you are unsure about the stability of your this compound stock solution, it is best to prepare a fresh stock. If this is not feasible, you can perform a quality control check using a method like High-Performance Liquid Chromatography (HPLC) to assess the purity of your stock compared to a freshly prepared standard.
Issue: Inconsistent experimental results using a this compound stock solution.
-
Troubleshooting Steps:
-
Verify Stock Integrity: If you have been using the same stock for a prolonged period or it has undergone multiple freeze-thaw cycles, consider that the compound may have degraded. Prepare a fresh stock solution from solid this compound.
-
Review Dilution and Assay Conditions: Ensure that the final concentration of DMSO in your assay is not exceeding recommended limits (typically <0.5%), as high concentrations can be cytotoxic or cause off-target effects. Also, confirm that this compound is not precipitating in your aqueous assay buffer upon dilution.
-
Storage Conditions: Confirm that your stock solution has been consistently stored at the recommended temperature (-20°C or -80°C) and protected from light.
-
Data Presentation
While specific quantitative stability data for this compound in DMSO is not publicly available, the following table summarizes general stability expectations for small molecule inhibitors stored in DMSO based on available literature.
| Storage Temperature | Expected Long-Term Stability (General) | Recommendations |
| -20°C | 1-3 months | Aliquot to avoid freeze-thaw cycles. |
| -80°C | ≥ 6 months | Preferred for longer-term storage. Aliquot to avoid freeze-thaw cycles. |
Note: The stability of any specific compound can vary. The information above represents general guidelines. For critical experiments, it is advisable to perform your own stability assessment.
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO
Objective: To determine the stability of this compound in a DMSO stock solution over time at -20°C and -80°C.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Amber glass or polypropylene vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound powder to prepare a stock solution at a desired concentration (e.g., 10 mM).
-
Dissolve the powder in the appropriate volume of anhydrous, high-purity DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system to obtain a chromatogram. This will serve as your baseline (T=0) purity measurement.
-
-
Aliquoting and Storage:
-
Aliquot the remaining stock solution into multiple single-use vials.
-
Divide the aliquots into two sets. Store one set at -20°C and the other at -80°C.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, and 6 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquots to thaw completely at room temperature.
-
Prepare and analyze the samples by HPLC as described in step 2.
-
-
Data Analysis:
-
Compare the peak area of the this compound parent peak in the chromatograms from each time point to the T=0 sample.
-
A significant decrease in the parent peak area or the appearance of new peaks would indicate degradation.
-
Calculate the percentage of the compound remaining at each time point for both storage conditions.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Logic for troubleshooting inconsistent results.
References
Validation & Comparative
A Comparative Analysis of Nek2-IN-6 and JH295: Potency and Performance in Nek2 Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and specific kinase inhibitor is paramount. This guide provides a head-to-head comparison of two notable Nek2 inhibitors, Nek2-IN-6 and JH295, focusing on their potency, supported by experimental data and detailed methodologies.
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation during mitosis. Its overexpression has been implicated in various cancers, making it a compelling target for anti-cancer drug development. This guide delves into the comparative efficacy of two inhibitors, this compound and JH295, to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of Inhibitor Potency
The potency of a kinase inhibitor is a critical measure of its effectiveness. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the amount of a substance needed to inhibit a biological process by half. The table below summarizes the available IC50 data for this compound and JH295.
| Inhibitor | Assay Type | Target/Cell Line | IC50 |
| This compound | Cell Proliferation | MGC-803 | 0.038 µM[1] |
| Cell Proliferation | Hep-3B | 1.25 µM[1] | |
| Cell Proliferation | BEL-7402 | 10.44 µM[1] | |
| Cell Proliferation | HCT-116 | 0.48 µM[1] | |
| JH295 | Biochemical | Nek2 Kinase | 770 nM |
| Cell-based (IP Kinase Assay) | Wild-type Nek2 in cells | ~1.3 µM |
Key Observations:
-
This compound demonstrates potent anti-proliferative activity in various cancer cell lines, with a particularly low IC50 of 38 nM in MGC-803 cells.[1]
-
JH295 exhibits a biochemical IC50 of 770 nM against the Nek2 kinase and a cellular IC50 of approximately 1.3 µM.
-
It is important to note that the provided data for this compound is from cell proliferation assays, which may not directly reflect its potency against the Nek2 kinase itself, but rather its overall effect on cell viability. In contrast, data for JH295 includes both direct biochemical and cellular target engagement assays.
Mechanism of Action
JH295 is characterized as a potent, selective, and irreversible inhibitor of Nek2. It functions by alkylating the Cys22 residue within the kinase.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of potency data, detailed experimental methodologies are crucial. Below are representative protocols for biochemical and cell-based Nek2 inhibition assays.
Biochemical Nek2 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Nek2 kinase
-
Nek2 substrate (e.g., myelin basic protein)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitors (this compound or JH295) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations.
-
Enzyme Addition: Add the diluted Nek2 kinase to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the Nek2 substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Nek2 Inhibition Assay (Immunoprecipitation Kinase Assay)
This method assesses the activity of an inhibitor on the endogenous or overexpressed kinase within a cellular context.
Materials:
-
Human cancer cell line (e.g., A549)
-
Cell lysis buffer
-
Antibody against Nek2
-
Protein A/G agarose beads
-
Kinase assay buffer
-
[γ-32P]ATP
-
Test inhibitors (this compound or JH295)
Procedure:
-
Cell Treatment: Treat the cells with the test inhibitor at various concentrations for a specified duration (e.g., 45 minutes).
-
Cell Lysis: Lyse the cells to release the cellular proteins.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Nek2 antibody to specifically capture the Nek2 protein.
-
Bead Capture: Add Protein A/G agarose beads to pull down the antibody-Nek2 complex.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing a suitable substrate and [γ-32P]ATP.
-
Incubation: Incubate at 30°C to allow the kinase reaction to proceed.
-
Detection: Analyze the incorporation of the radioactive phosphate into the substrate using SDS-PAGE and autoradiography.
-
Data Analysis: Quantify the band intensities to determine the level of kinase inhibition and calculate the cellular IC50.
Signaling Pathway and Experimental Workflow
To visualize the context of Nek2 inhibition and the experimental process, the following diagrams are provided.
Caption: Nek2 Signaling Pathway and Point of Inhibition.
References
A Head-to-Head Battle of Mitotic Inhibitors: Nek2-IN-6 vs. TAI-1
At a Glance: Key Differences in Mechanism and Potency
| Feature | Nek2-IN-6 (NBI-961) | TAI-1 |
| Primary Target | NIMA-related kinase 2 (Nek2) | Highly expressed in cancer 1 (Hec1/NDC80) |
| Mechanism of Action | Direct catalytic inhibition and proteasomal degradation of Nek2. | Binds to Hec1, disrupting the Hec1-Nek2 interaction and leading to Nek2 degradation. |
| Reported Potency (GI₅₀/IC₅₀) | Nanomolar range (e.g., 0.17 µM in MGC-803 cells; GI₅₀ in the nanomolar range in DLBCL cell lines).[1] | Low nanomolar range (e.g., 13.48 nM in K562 cells; 14.29-73.65 nM in breast cancer cell lines).[2][3] |
Delving into the Cellular Consequences: A Quantitative Comparison
Cell Cycle Arrest: Halting Proliferation at G2/M
Inhibition of either Nek2 or the Hec1-Nek2 interaction is expected to disrupt mitotic progression, leading to an accumulation of cells in the G2/M phase of the cell cycle.
Table 1: Effect on Cell Cycle Distribution
| Compound | Cell Line | Concentration | Time Point | % of Cells in G2/M Phase |
| NBI-961 | SUDHL5 (DLBCL) | 80 nM | 96 hours | ~50% |
| RIVA (DLBCL) | 25 nM | 96 hours | ~45% | |
| VAL (DLBCL) | 240 nM | 96 hours | ~30% | |
| TAI-1 | Multiple Cancer Cell Lines | Not specified | Not specified | Induces significant chromosomal misalignment in metaphase.[2] |
DLBCL: Diffuse Large B-cell Lymphoma
Induction of Apoptosis: Triggering Programmed Cell Death
Table 2: Induction of Apoptosis
| Compound | Cell Line | Concentration | Time Point | % of Apoptotic Cells (Early + Late) |
| NBI-961 | SUDHL5 (DLBCL) | 80 nM | 96 hours | ~40% |
| RIVA (DLBCL) | 25 nM | 96 hours | ~35% | |
| VAL (DLBCL) | 240 nM | 96 hours | ~20% | |
| TAI-1 | Multiple Cancer Cell Lines | Not specified | Not specified | Induces apoptotic cell death.[2] |
Unraveling the Mechanisms: Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental procedures used to assess their effects, the following diagrams are provided.
Signaling Pathways
Caption: Signaling pathway of this compound (NBI-961).
Experimental Workflow
Caption: Experimental workflow for cellular effect analysis.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Assay Procedure:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
References
- 1. Characterization of the biological activity of a potent small molecule Hec1 inhibitor TAI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the biological activity of a potent small molecule Hec1 inhibitor TAI-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of a novel Hec1-targeted anticancer compound against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Nek2-IN-6: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal of Nek2-IN-6, a small molecule inhibitor of the Nek2 kinase. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The information is based on established best practices for the handling and disposal of novel laboratory chemicals.
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) with quantitative hazard data for this compound is not publicly available. Therefore, this guidance is predicated on the principle of treating all novel chemical compounds as potentially hazardous. All personnel must consult their institution's Environmental Health and Safety (EHS) guidelines and the manufacturer-provided SDS for this compound, when available, to ensure full compliance and safety.
Quantitative Data Summary
Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, specific quantitative data regarding its physical and chemical properties, toxicity, and environmental hazards are not available. The following table summarizes the current data availability.
| Data Category | This compound | General Small Molecule Inhibitors |
| GHS Hazard Classification | Not available. Treat as hazardous. | Varies by compound. Generally treated as hazardous waste. |
| LD50/LC50 | Not available. | Compound-specific. |
| Boiling/Melting Point | Not available. | Compound-specific. |
| Solubility | Soluble in DMSO. | Varies; often soluble in organic solvents like DMSO. |
| Flash Point | Not available. | Compound-specific. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound and associated waste. This procedure should be performed in a designated laboratory area, and all personnel must wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the following standard laboratory PPE:
-
Safety goggles to protect against splashes.
-
A lab coat to prevent skin and clothing contamination.
-
Chemically resistant gloves (e.g., nitrile gloves).
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused stock solutions, working solutions, and the first rinse of any container) in a designated, leak-proof hazardous waste container.
-
The container must be compatible with the solvent used (typically DMSO).
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "in DMSO"), and the approximate concentration.
-
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, microfuge tubes, gloves, and paper towels) in a separate, clearly labeled hazardous solid waste container.
-
The container should be a sealable bag or a puncture-resistant container for sharps.
-
-
Empty Containers:
-
A container that held this compound is considered "empty" only after all contents have been removed by normal means.
-
The first rinse of an "empty" container must be collected and disposed of as hazardous liquid waste.[1]
-
After the initial hazardous rinse, the container should be rinsed thoroughly with an appropriate solvent, the label defaced, and then disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
-
Waste Storage
-
Store all hazardous waste containers in a designated and secure satellite accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure that incompatible waste types are stored separately.
Final Disposal
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[1]
-
Do not pour any solution containing this compound down the drain.
-
Do not dispose of any solid waste contaminated with this compound in the regular trash.
Experimental Protocols and Visualizations
Understanding the experimental context in which this compound is used can inform safe handling and disposal practices. Below are a representative experimental workflow and a diagram of the Nek2 signaling pathway.
Experimental Workflow: Testing the Efficacy of this compound on Cancer Cells
This workflow outlines a typical in vitro experiment to assess the impact of this compound on cancer cell proliferation.
Caption: A typical workflow for evaluating the anti-proliferative effects of this compound.
Nek2 Signaling Pathway in Cancer
Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in mitosis.[2][3] Its overexpression is linked to tumorigenesis and drug resistance in various cancers.[4] this compound inhibits the kinase activity of Nek2, thereby disrupting these oncogenic processes.
Caption: Simplified Nek2 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
